5-Hydroxy-2-iodobenzoic acid
Description
Properties
IUPAC Name |
5-hydroxy-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOSOIAZLKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361264 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57772-57-3 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Hydroxy-2-iodobenzoic acid. The information is compiled from various scientific sources to support research, development, and application of this compound.
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, an iodine atom, and a carboxylic acid group on a benzene ring, imparts a unique combination of properties relevant to its use as a chemical intermediate and its potential biological activities.
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical data for this compound and its isomer, 2-hydroxy-5-iodobenzoic acid, is presented below for comparative purposes.
| Property | This compound | 2-Hydroxy-5-iodobenzoic acid |
| CAS Number | 57772-57-3 | 119-30-2 |
| Molecular Formula | C₇H₅IO₃[1] | C₇H₅IO₃[2] |
| Molecular Weight | 264.02 g/mol [1] | 264.02 g/mol [2] |
| Melting Point | 180 °C[3] | 197-198 °C[4] |
| pKa | Data not available in search results | 2.67±0.10 (Predicted)[5] |
| Solubility | Data not available in search results | Soluble in water.[4] Almost transparent in methanol.[2] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectrum Type | Data for this compound |
| ¹H NMR (500 MHz, DMSO-d₆) | δ= 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[3] |
| ¹³C NMR (DMSO-d₆) | δ= 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[3] |
| Infrared (IR) (KBr) | νmax= 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 cm⁻¹[3] |
| High-Resolution Mass Spectrometry (HRMS-APCI) | Calculated [M+H]⁺ for C₇H₅O₃I: 264.9361, Measured: 264.9377[3] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by iodination.[3]
Materials:
-
2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol)
-
Water (25 mL total)
-
Concentrated hydrochloric acid (10 mL)
-
Sodium nitrite (NaNO₂) (1.08 g, 45.6 mmol)
-
Potassium iodide (KI) (3.24 g, 19.5 mmol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-hydroxybenzoic acid in 20 mL of water.
-
Slowly add concentrated hydrochloric acid and then sodium nitrite.
-
Stir the reaction mixture at 0 °C for 30 minutes to facilitate the diazotization reaction.
-
Add a solution of potassium iodide in 5 mL of water to the reaction system.
-
Stir the resulting mixture at 90 °C for 30 minutes for the iodination reaction to proceed.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a brown solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Spectroscopic Data for Structural Elucidation
The relationship between different spectroscopic techniques for the structural confirmation of this compound is depicted below.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the available scientific literature regarding the direct involvement of this compound in biological signaling pathways. While the broader class of hydroxybenzoic acids has been studied for various biological activities, including antioxidant and anti-inflammatory effects, the specific mechanisms of action and signaling cascades for the 5-hydroxy-2-iodo isomer have not been elucidated in the searched resources. For instance, a related compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity through the estrogen receptor α-dependent signaling pathway, involving the phosphorylation of ERK, PI3K, and AKT.[6] However, it is important to note that this pathway has not been confirmed for this compound. Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.
References
- 1. This compound | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-iodobenzoic Acid from 2-amino-5-hydroxybenzoic Acid
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its synthesis from 2-amino-5-hydroxybenzoic acid is a classic example of the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This technical guide provides a comprehensive overview of this synthesis, including a detailed experimental protocol, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow.
Reaction Principle
The synthesis proceeds through a two-step mechanism:
-
Diazotization: The primary aromatic amine, 2-amino-5-hydroxybenzoic acid, is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0 °C) to form a highly reactive diazonium salt. This intermediate is generally not isolated and is used immediately in the subsequent step.[4]
-
Iodination: The diazonium salt is then subjected to a reaction with a source of iodide ions, such as potassium iodide. The diazonium group serves as an excellent leaving group (as dinitrogen gas), facilitating its displacement by the iodide ion to yield the final product, this compound.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Yield | 88%[4] |
| Melting Point | 180°C[4] |
| Appearance | Brown solid[4] |
| IR (KBr) | νmax= 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 cm⁻¹[4] |
| ¹H NMR (500 MHz, DMSO-d6) | δ = 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[4] |
| ¹³C NMR (DMSO-d6) | δ = 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[4] |
| HRMS (APCI) | Calculated for [M + H]⁺ for C₇H₅O₃I: 264.9361, Found: 264.9377[4] |
Experimental Protocol
This protocol is based on a documented procedure for the synthesis of this compound.[4]
Materials and Reagents
-
2-amino-5-hydroxybenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
Step 1: Diazotization
-
Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath while stirring.
-
Slowly add 10 mL of concentrated hydrochloric acid to the cooled solution.
-
In a separate beaker, dissolve sodium nitrite (1.08 g, 45.6 mmol) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the acidic solution of 2-amino-5-hydroxybenzoic acid, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes to complete the formation of the diazonium salt.[4]
Step 2: Iodination
-
Prepare a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water.
-
Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.
-
Upon completion of the addition, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 30 minutes. The evolution of nitrogen gas should be observed.[4]
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
-
Wash the combined organic layers with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude product, a brown solid, should be purified by silica gel column chromatography to yield pure this compound.[4]
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The utilizing the Sandmeyer reaction is an efficient and high-yielding method. Adherence to the outlined protocol, particularly the strict temperature control during the diazotization stage, is crucial for achieving optimal results. The provided characterization data serves as a reliable reference for product verification, establishing this procedure as a valuable tool for researchers and professionals engaged in pharmaceutical development and chemical synthesis.
References
A Technical Guide to 5-Hydroxy-2-iodobenzoic Acid
CAS Number: 57772-57-3
This technical guide provides a comprehensive overview of 5-Hydroxy-2-iodobenzoic acid, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its utility as a chemical intermediate.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₅IO₃.[1][2] Its structure consists of a benzoic acid core substituted with a hydroxyl group at the fifth position and an iodine atom at the second position. The presence of these functional groups, particularly the iodine atom, makes it a versatile building block in organic synthesis.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 57772-57-3 | [1][3] |
| Molecular Formula | C₇H₅IO₃ | [1][2] |
| Molecular Weight | 264.02 g/mol | [1] |
| Melting Point | 180 °C | [1] |
| Appearance | Brown solid | [1] |
Synthesis and Purification
A common and effective method for the synthesis of this compound involves a diazotization-iodination sequence starting from 2-amino-5-hydroxybenzoic acid.[1] This multi-step process is a well-established route for introducing iodine into an aromatic ring.
Experimental Protocol: Synthesis from 2-amino-5-hydroxybenzoic acid.[1]
-
Diazotization: 2-amino-5-hydroxybenzoic acid (1.33 mmol) is dissolved in 20 mL of water. To this solution, 10 mL of concentrated hydrochloric acid is added, followed by the slow addition of sodium nitrite (45.6 mmol). The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (19.5 mmol) in 5 mL of water is then added to the reaction mixture. The resulting mixture is heated to 90 °C and stirred for 30 minutes to allow for the iodination reaction to proceed.
-
Workup and Purification: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography to afford a brown solid with an 88% yield.
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: A flowchart detailing the synthesis and purification process of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. The data obtained from these analyses are crucial for verifying the structure of the compound.
| Spectroscopic Data | Observed Values[1] |
| IR (KBr, νmax, cm⁻¹) | 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 |
| ¹H NMR (500 MHz, DMSO-d₆, δ, ppm) | 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3 |
| HRMS (APCI) | [M+H]⁺ calculated for C₇H₅O₃I: 264.9361, measured: 264.9377 |
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The following sections discuss its potential applications based on the known utility of related compounds.
As a Scaffold in Medicinal Chemistry
The this compound structure possesses key features that make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the exploration of a wide chemical space.[4] The iodine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.
The diagram below illustrates the potential of this compound as a versatile scaffold in a drug discovery workflow.
Caption: A conceptual workflow illustrating the use of this compound as a scaffold for generating compound libraries for drug discovery.
Potential as an Intermediate for Imaging Agents
Radioiodinated compounds are of significant interest in the development of diagnostic imaging agents. The presence of a stable iodine atom in this compound makes it a potential precursor for the synthesis of such agents. Its isomer, 2-iodobenzoic acid, has been utilized in the synthesis of radioiodinated esters and amides for tumor and organ imaging.[5] A similar approach could be explored for this compound, where the hydroxyl group could be used to modulate the pharmacokinetic properties of the resulting imaging agents.
Analogs and their Biological Activities
While direct biological data on this compound is scarce, studies on related hydroxybenzoic acid derivatives have revealed a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antimicrobial and antiproliferative activities.[9] These findings suggest that derivatives of this compound may also possess interesting biological properties that warrant further investigation.
Safety and Handling
Conclusion
This compound, with the CAS number 57772-57-3, is a readily synthesizable and well-characterized chemical compound. While its biological activities have not been extensively explored, its structural features make it a valuable building block for medicinal chemistry and drug discovery. Its potential as a scaffold for creating diverse compound libraries and as an intermediate for imaging agents suggests that it is a compound of interest for further research and development. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.
References
- 1. This compound | 57772-57-3 [chemicalbook.com]
- 2. This compound | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 57772-57-3|this compound|BLD Pharm [bldpharm.com]
- 4. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight of 5-Hydroxy-2-iodobenzoic acid
An In-Depth Technical Guide to 5-Hydroxy-2-iodobenzoic Acid
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential applications.
Physicochemical Properties
This compound is a halogenated derivative of salicylic acid. Its chemical structure and properties make it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₃ | [1] |
| Molecular Weight | 264.02 g/mol | [2] |
| CAS Number | 57772-57-3 | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 180°C | [1] |
| Purity | Typically >96% | [2] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound is through the diazotization of 2-amino-5-hydroxybenzoic acid, followed by an iodination reaction.[1]
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water. To this solution, add 10 mL of concentrated hydrochloric acid. Cool the mixture to 0°C in an ice bath and slowly add a solution of sodium nitrite (1.08 g, 45.6 mmol). Stir the reaction mixture at 0°C for 30 minutes to facilitate the formation of the diazonium salt.[1]
-
Iodination: To the diazonium salt solution, add a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water. Heat the resulting mixture to 90°C and stir for 30 minutes.[1]
-
Work-up and Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Purification: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield this compound as a brown solid.[1]
References
In-depth Technical Guide: Crystal Structure Determination of Novel Compounds – A Methodological Approach
Disclaimer: As of the latest search, the specific crystal structure of 5-Hydroxy-2-iodobenzoic acid is not publicly available in crystallographic databases. This guide, therefore, provides a comprehensive, generalized methodology for its determination, which is applicable to other novel small organic molecules.
This technical guide outlines the essential experimental protocols and data analysis workflow required for the determination of the crystal structure of a small organic molecule, using this compound as a representative example. The methodologies described herein are standard practices in the field of crystallography and are intended to provide a robust framework for researchers.
Synthesis and Purification of this compound
The initial and critical step in crystal structure determination is the synthesis of the pure compound. Based on available literature, a common synthetic route for this compound involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by an iodination reaction.[1]
Experimental Protocol: Synthesis
-
Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid in water and add concentrated hydrochloric acid. Cool the mixture to 0°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature. Stir the reaction mixture for approximately 30 minutes.[1]
-
Iodination: To the diazotized solution, add an aqueous solution of potassium iodide (KI). Heat the mixture to 90°C and stir for about 30 minutes to facilitate the iodination reaction.[1]
-
Extraction and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water, dry it over anhydrous magnesium sulfate (MgSO4), and concentrate it under reduced pressure.[1]
-
Chromatography: Purify the crude product by silica gel column chromatography to obtain pure this compound.[1]
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. This often requires screening various crystallization conditions.
Experimental Protocol: Crystallization
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to data collection or store them in a cryoprotectant at low temperatures.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Solution
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy should aim for high completeness and redundancy.
-
Data Reduction and Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Structure Solution and Refinement:
-
Determine the unit cell parameters and the space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and occupancies. Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Data Presentation
Once the crystal structure is solved and refined, the quantitative data should be summarized in a standardized format. The following tables provide a template for presenting the crystallographic data for this compound upon its successful determination.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value (for this compound) |
| Empirical formula | C7 H5 I O3 |
| Formula weight | 264.02 |
| Temperature (K) | Data to be determined |
| Wavelength (Å) | Data to be determined |
| Crystal system | Data to be determined |
| Space group | Data to be determined |
| Unit cell dimensions | |
| a (Å) | Data to be determined |
| b (Å) | Data to be determined |
| c (Å) | Data to be determined |
| α (°) | Data to be determined |
| β (°) | Data to be determined |
| γ (°) | Data to be determined |
| Volume (ų) | Data to be determined |
| Z | Data to be determined |
| Density (calculated) (Mg/m³) | Data to be determined |
| Absorption coefficient (mm⁻¹) | Data to be determined |
| F(000) | Data to be determined |
| Crystal size (mm³) | Data to be determined |
| Theta range for data collection (°) | Data to be determined |
| Index ranges | Data to be determined |
| Reflections collected | Data to be determined |
| Independent reflections | Data to be determined |
| Completeness to theta = ...° | Data to be determined |
| Refinement method | Data to be determined |
| Data / restraints / parameters | Data to be determined |
| Goodness-of-fit on F² | Data to be determined |
| Final R indices [I>2sigma(I)] | Data to be determined |
| R indices (all data) | Data to be determined |
| Largest diff. peak and hole (e.Å⁻³) | Data to be determined |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| I1 - C2 | Data to be determined |
| C1 - C2 | Data to be determined |
| C1 - C6 | Data to be determined |
| C1 - C7 | Data to be determined |
| C2 - C3 | Data to be determined |
| C3 - C4 | Data to be determined |
| C4 - C5 | Data to be determined |
| C5 - C6 | Data to be determined |
| C5 - O1 | Data to be determined |
| C7 - O2 | Data to be determined |
| C7 - O3 | Data to be determined |
| O1 - H1 | Data to be determined |
| O3 - H3 | Data to be determined |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C6 - C1 - C2 | Data to be determined |
| C7 - C1 - C2 | Data to be determined |
| C7 - C1 - C6 | Data to be determined |
| C1 - C2 - C3 | Data to be determined |
| I1 - C2 - C1 | Data to be determined |
| I1 - C2 - C3 | Data to be determined |
| C2 - C3 - C4 | Data to be determined |
| C3 - C4 - C5 | Data to be determined |
| C4 - C5 - C6 | Data to be determined |
| O1 - C5 - C4 | Data to be determined |
| O1 - C5 - C6 | Data to be determined |
| C1 - C6 - C5 | Data to be determined |
| O2 - C7 - O3 | Data to be determined |
| O2 - C7 - C1 | Data to be determined |
| O3 - C7 - C1 | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of a crystal structure.
Caption: Workflow for Crystal Structure Determination.
This guide provides a foundational framework for the determination of the crystal structure of this compound. Adherence to these methodologies will ensure the generation of high-quality, publishable crystallographic data.
References
Navigating the Solubility Landscape of 5-Hydroxy-2-iodobenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-2-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages available information on structurally similar compounds to provide valuable insights. The guide also details experimental protocols for solubility determination and presents a potential signaling pathway for further investigation, alongside a detailed synthesis workflow.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in common organic solvents remains largely uncharacterized in publicly accessible literature. However, qualitative assessments and data from closely related analogs provide a foundational understanding of its likely solubility profile. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for hydrogen bonding, influencing its solubility in protic solvents, while the iodinated phenyl ring introduces lipophilic character.
Below is a compilation of solubility data for this compound and its structural analogs. It is crucial to note that the data for analogs serves as a predictive reference and may not be fully representative of the target compound's behavior.
Table 1: Qualitative Solubility of Hydroxy-iodobenzoic Acid Analogs
| Compound | Solvent | Solubility | Reference |
| 2-Hydroxy-5-iodobenzoic acid | Methanol | Almost transparent | |
| 2-Hydroxy-5-iodobenzoic acid | Water | Soluble | [1] |
| 2-Iodobenzoic acid | Methanol | Soluble | |
| 2-Iodobenzoic acid | Ethanol | Soluble | [2] |
| 2-Iodobenzoic acid | Acetone | Readily dissolves | [2] |
| 2-Iodobenzoic acid | Ether | Soluble | [2] |
| 2-Iodobenzoic acid | Water | Sparingly soluble | [2] |
Table 2: Quantitative Solubility of Structural Analogs
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| 2-Iodobenzoic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [2] |
| 2-Iodobenzoic acid | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified | [2] |
| 2-Iodobenzoic acid | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified | [2] |
| 2-Iodobenzoic acid | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | [2] |
| 4-Hydroxybenzoic acid | Water | 5000 mg/L | 25 | [3] |
| 4-Hydroxybenzoic acid | 99% Ethanol | 38.75 g / 100g of solution | 67 | [3] |
Experimental Protocols
For researchers seeking to determine the precise solubility of this compound, the following experimental protocols are recommended.
Isothermal Equilibrium Method for Solubility Determination
This method is a robust technique for ascertaining the equilibrium solubility of a solid compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)
-
Vials with tight-fitting caps
-
Constant temperature bath or shaker incubator
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed volumetric flasks
-
Analytical balance
-
Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any particulate matter.
-
Quantification:
-
Record the weight of the collected saturated solution.
-
Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Visualizations: Workflow and Potential Signaling Pathway
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical laboratory synthesis of this compound from 2-amino-5-hydroxybenzoic acid.
References
melting point of 5-Hydroxy-2-iodobenzoic acid
An In-depth Technical Guide on the Melting Point of 5-Hydroxy-2-iodobenzoic Acid
This guide provides a comprehensive overview of the , including experimental data, detailed protocols for its determination and synthesis, and a workflow visualization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data: Melting Point
The melting point of a compound is a critical physical property used for identification, purity assessment, and characterization. The experimentally determined is presented below. It is important to distinguish this compound from its isomer, 2-Hydroxy-5-iodobenzoic acid (also known as 5-Iodosalicylic acid), which possesses a different melting point range.
Table 1: Melting Point of this compound and a Common Isomer
| Compound Name | CAS Number | Melting Point (°C) |
| This compound | 57772-57-3 | 180 [1] |
| 2-Hydroxy-5-iodobenzoic acid | 119-30-2 | 189 - 191[2][3], 197 - 198[4] |
The significant difference in melting points highlights the importance of correct isomeric identification. Impurities can lead to a depression and broadening of the melting point range.[5][6]
Experimental Protocols
Detailed methodologies for the synthesis and melting point determination are crucial for the replication and verification of experimental results.
Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-amino-5-hydroxybenzoic acid, resulting in a brown solid product.[1]
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL). Slowly add concentrated hydrochloric acid (10 mL) followed by sodium nitrite (1.08 g, 45.6 mmol). The reaction mixture is stirred at 0°C for 30 minutes to facilitate the diazotization reaction.[1]
-
Iodination: To the reaction system, add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL). The resulting mixture is then stirred at 90°C for 30 minutes for the iodination reaction to proceed.[1]
-
Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and then concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.[1]
Melting Point Determination
The following is a standard protocol for determining the melting point range of a crystalline solid using a capillary melting point apparatus.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Crush the crystalline solid sample into a fine powder using a mortar and pestle. Load the sample into a capillary tube to a height of 2-3 mm, ensuring the powder is packed tightly at the bottom by gently tapping the tube.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample.[5]
-
Approximate Melting Point (Fast Run): Set the voltage to achieve a rapid heating rate of 5-10°C per minute. Observe the sample and record the temperature at which it melts. This provides an approximate melting range. Discard the sample after this initial run.[5]
-
Accurate Melting Point (Slow Run): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the fast run. Then, reduce the heating rate to 1-2°C per minute.
-
Record Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[5] A pure compound typically exhibits a sharp melting range of 1-2°C.[5]
Visualized Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. This compound | 57772-57-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]
- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Synthetic Profile of 5-Hydroxy-2-iodobenzoic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic properties and synthesis of 5-Hydroxy-2-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of experimental findings.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Table 1: Infrared (IR) Spectroscopy Data [1]
| Characteristic Absorption Peaks (νmax, cm-1) |
| 3293 |
| 1700 |
| 1666 |
| 1583 |
| 1477 |
| 1427 |
| 1307 |
| 1265 |
| 1241 |
| 1222 |
| 1018 |
| 933 |
| 877 |
| 827 |
| 782 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| δ (ppm) | δ (ppm) |
| 6.69 (1H, d, J = 8.5 Hz) | 80.5 |
| 7.13 (1H, s) | 117.8 |
| 7.71 (1H, d, J = 8.5 Hz) | 120.6 |
| 9.9 (1H, s) | 137.9 |
| 141.7 | |
| 157.8 | |
| 168.3 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]
| Analysis Type | Calculated Value for [M+H]⁺ (C₇H₅O₃I) | Measured Value |
| APCI | 264.9361 | 264.9377 |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[1]
The synthesis of this compound is achieved through a diazotization-iodination reaction starting from 2-amino-5-hydroxybenzoic acid.
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Water
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL).
-
Slowly add concentrated hydrochloric acid (10 mL) and sodium nitrite (1.08 g, 45.6 mmol).
-
Stir the reaction mixture at 0°C for 30 minutes to facilitate the diazotization reaction.
-
Add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL) to the reaction mixture.
-
Heat the resulting mixture to 90°C and stir for 30 minutes for the iodination reaction to proceed.
-
After the reaction is complete, perform an extraction with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Spectroscopic Analysis
The following protocols were utilized for the characterization of the synthesized compound.
Infrared (IR) Spectroscopy:
-
Instrument: Not specified.
-
Method: The product was analyzed by IR (KBr) to show characteristic absorption peaks.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Not specified.
-
Ionization Method: Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Analysis: The analysis was performed to determine the accurate mass of the protonated molecule [M+H]⁺.[1]
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Hydroxy-2-iodobenzoic Acid
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydroxy-2-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the structural elucidation of the compound based on its proton NMR data, details the experimental procedure for data acquisition, and presents the spectral data in a clear, tabular format.
Structural and Spectral Overview
This compound is a substituted aromatic compound with the chemical formula C₇H₅IO₃. The arrangement of the hydroxyl (-OH), iodo (-I), and carboxylic acid (-COOH) groups on the benzene ring dictates a specific pattern of signals in its 1H NMR spectrum. The spectrum is characterized by distinct chemical shifts, spin-spin coupling patterns, and signal integrations for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] The observed chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 1H NMR Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.9 | Singlet | - | 1H | -COOH |
| 7.71 | Doublet | 8.5 | 1H | H-3 |
| 7.13 | Singlet | - | 1H | H-6 |
| 6.69 | Doublet | 8.5 | 1H | H-4 |
| - | Broad Singlet | - | 1H | -OH |
Note: The hydroxyl proton signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.
Spectral Interpretation and Signal Assignment
The substitution pattern of this compound results in three distinct aromatic proton environments. The assignment of these protons is based on the electronic effects of the substituents and the observed coupling patterns.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a singlet at approximately 9.9 ppm.[1] Its characteristic downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its acidic character.
-
Aromatic Protons:
-
H-3: This proton is ortho to the electron-withdrawing iodine atom and the carboxylic acid group, leading to a downfield shift. It appears as a doublet at 7.71 ppm due to coupling with the adjacent H-4 proton.[1]
-
H-4: This proton is ortho to the electron-donating hydroxyl group and meta to the iodine and carboxylic acid groups. It is shielded relative to H-3 and appears as a doublet at 6.69 ppm, coupled to H-3.[1]
-
H-6: This proton is ortho to the hydroxyl group and meta to the iodine and carboxylic acid groups. It experiences the least influence from the electron-withdrawing groups and appears as a singlet at 7.13 ppm.[1] The lack of coupling indicates no adjacent protons.
-
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration, temperature, and solvent. In DMSO-d₆, it is often observed as a broad singlet.
Spin-Spin Coupling Visualization
The coupling interaction between the aromatic protons H-3 and H-4 can be visualized as follows:
Caption: Coupling between H-3 and H-4 protons.
Experimental Protocol: 1H NMR Spectroscopy
The following is a detailed protocol for the acquisition of the 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
4.2. Instrument Parameters
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard 1D proton pulse program
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
4.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative proton ratios.
-
Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the peaks.
Workflow for Spectral Analysis
The logical workflow for analyzing the 1H NMR spectrum of this compound is illustrated below.
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectrum of this compound is consistent with its proposed structure. The chemical shifts, integration values, and coupling patterns of the aromatic and functional group protons provide unambiguous evidence for the substitution pattern on the benzene ring. This guide provides the necessary data and protocols for the replication and interpretation of this analysis, serving as a valuable resource for researchers in the field.
References
13C NMR data for 5-Hydroxy-2-iodobenzoic acid
An In-depth Technical Guide on the 13C NMR Data of 5-Hydroxy-2-iodobenzoic Acid
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format. Furthermore, it includes visualizations of the chemical structure and the experimental workflow to facilitate a deeper understanding.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure is of interest in various chemical and pharmaceutical research areas. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This guide focuses on the specific 13C NMR spectral data of this compound.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 141.7 |
| C2 | 80.5 |
| C3 | 137.9 |
| C4 | 117.8 |
| C5 | 157.8 |
| C6 | 120.6 |
| C=O | 168.3 |
A diagram illustrating the assignment of each chemical shift to the corresponding carbon atom in the this compound molecule is provided below.
Experimental Protocols
The data presented in this guide was obtained following standardized experimental procedures for NMR spectroscopy.
Sample Preparation
A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.
NMR Data Acquisition
The 13C NMR spectrum was acquired on a Bruker Avance-400 spectrometer operating at a frequency of 100 MHz for the 13C nucleus.[1] Standard acquisition parameters were used to obtain a high-resolution spectrum.
Synthesis of this compound
The synthesis of this compound can be achieved from 2-amino-5-hydroxybenzoic acid.[2] The general procedure involves a diazotization reaction followed by an iodination reaction.[2]
The workflow for the synthesis and purification is outlined in the diagram below.
Data Interpretation
The 13C NMR spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule.
-
Carboxylic Carbon: The signal at 168.3 ppm is characteristic of a carboxylic acid carbon.[2]
-
Aromatic Carbons: The signals between 80.5 and 157.8 ppm are attributed to the carbons of the benzene ring.[2]
-
Iodine-Substituted Carbon: The upfield shift to 80.5 ppm for C2 is due to the heavy atom effect of the iodine substituent.[2]
-
Hydroxyl-Substituted Carbon: The downfield shift to 157.8 ppm for C5 is characteristic of a carbon atom bonded to a hydroxyl group.[2]
The specific assignments are based on established knowledge of substituent effects on the chemical shifts of aromatic carbons.
Conclusion
This technical guide has provided a detailed account of the . The tabulated data, along with the experimental protocols and illustrative diagrams, offer a comprehensive resource for researchers and scientists. The clear assignment of chemical shifts to the respective carbon atoms, supported by established principles of NMR spectroscopy, provides a solid foundation for the structural analysis of this compound and its derivatives.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Hydroxy-2-iodobenzoic acid, a compound of interest in various research and development sectors. This document outlines detailed experimental protocols, data presentation, and visualizations to facilitate its characterization and quantification.
Introduction
This compound (C7H5IO3, Molar Mass: 264.02 g/mol ) is a substituted aromatic carboxylic acid. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and quantitative determination in various matrices. This guide details the methodologies and expected outcomes for the mass spectrometric analysis of this compound.
Experimental Protocols
While a specific, validated LC-MS/MS method for this compound is not widely published, a robust method can be developed based on established protocols for similar analytes, such as dihydroxybenzoic acids and other pharmaceuticals. The following protocols are proposed as a strong starting point for method development and validation.
Sample Preparation
A general procedure for the extraction of acidic compounds from a given matrix (e.g., plasma, tissue homogenate, or reaction mixture) would involve a protein precipitation or liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.
Protein Precipitation (for biological matrices):
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Negative or Positive Ion Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
Data Presentation and Interpretation
High-resolution mass spectrometry (HRMS) with Atmospheric Pressure Chemical Ionization (APCI) has been used to characterize this compound. The experimentally determined mass of the protonated molecule provides strong evidence for its elemental composition.[1]
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C7H5IO3 | [1] |
| Ionization Mode | APCI | [1] |
| Adduct | [M+H]+ | [1] |
| Calculated m/z | 264.9361 | [1] |
| Measured m/z | 264.9377 | [1] |
Proposed Fragmentation Pattern
In the absence of specific experimental tandem mass spectrometry (MS/MS) data for this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation of benzoic acids and related aromatic compounds. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon monoxide (M-28).
Table 3: Predicted MS/MS Fragmentation of [M-H]- (m/z 263)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
| 263 | 219 | CO2 (44 Da) | Iodohydroxyphenyl anion |
| 263 | 136 | I (127 Da) | Hydroxybenzoate anion |
| 219 | 92 | I (127 Da) | Phenoxide anion |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological matrix.
Caption: LC-MS/MS Experimental Workflow.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the deprotonated this compound molecule in negative ion mode.
Caption: Proposed Fragmentation Pathway.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The proposed experimental protocols, based on established methods for similar compounds, offer a robust starting point for researchers. The provided quantitative data and the theoretical fragmentation pathway serve as valuable references for the identification and structural elucidation of this molecule. Further experimental validation of the MS/MS fragmentation is recommended to confirm the proposed pathways and to develop highly specific and sensitive quantitative assays.
References
An In-Depth Technical Guide to the FT-IR Spectrum of 5-Hydroxy-2-iodobenzoic Acid
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Hydroxy-2-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on spectral data, experimental protocols, and interpretation.
Introduction
This compound (C7H5IO3) is a substituted aromatic carboxylic acid. Its molecular structure, containing a carboxyl group, a hydroxyl group, and an iodine atom on a benzene ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation. This guide will delve into the specific vibrational modes of this compound as observed in its FT-IR spectrum.
FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The quantitative data for the prominent peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group |
| 3293 | Strong | Broad | O-H Stretch | Phenolic Hydroxyl Group |
| ~3000-2500 | Strong | Very Broad | O-H Stretch | Carboxylic Acid |
| 1700 | Strong | Sharp | C=O Stretch | Carboxylic Acid |
| 1666 | Medium | Sharp | C=C Stretch | Aromatic Ring |
| 1583 | Medium | Sharp | C=C Stretch | Aromatic Ring |
| 1477 | Medium | Sharp | C-C Stretch | Aromatic Ring |
| 1427 | Medium | Sharp | O-H Bend | Carboxylic Acid |
| 1307 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |
| 1265 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |
| 1241 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |
| 1222 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |
| 1018 | Weak | Sharp | C-H In-plane Bend | Aromatic Ring |
| 933 | Medium | Broad | O-H Out-of-plane Bend | Carboxylic Acid Dimer |
| 877 | Strong | Sharp | C-H Out-of-plane Bend | Aromatic Ring |
| 827 | Strong | Sharp | C-H Out-of-plane Bend | Aromatic Ring |
| 782 | Medium | Sharp | C-I Stretch | Iodo Group |
Note: The peak at 3293 cm⁻¹ is attributed to the phenolic O-H stretch. The very broad absorption expected for the carboxylic acid O-H stretch, typically between 3300 and 2500 cm⁻¹, is also present. The characteristic carbonyl (C=O) stretch of the carboxylic acid appears strongly at 1700 cm⁻¹. A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations. The fingerprint region (below 1500 cm⁻¹) contains numerous peaks corresponding to various bending and stretching vibrations, including the C-I stretch.
Experimental Protocol
The following is a detailed methodology for obtaining the FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This is a common and effective technique for solid-phase FT-IR analysis.
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.
-
Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and a logical flow for its interpretation.
5-Hydroxy-2-iodobenzoic Acid: An Overview of Unexplored Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the potential biological activity of 5-Hydroxy-2-iodobenzoic acid. Despite its availability as a chemical reagent, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. To date, no substantive studies detailing its specific biological effects, mechanism of action, or quantitative efficacy have been published.
This document summarizes the available chemical information for this compound and explores the potential biological activities by drawing parallels with structurally related compounds, namely hydroxybenzoic acids and iodobenzoic acids. It is crucial to emphasize that the following sections are based on inference and are intended to guide future research directions rather than report established findings.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 57772-57-3 | [1][2] |
| Molecular Formula | C₇H₅IO₃ | [2][3] |
| Molecular Weight | 264.02 g/mol | [2][3] |
| Appearance | Solid | - |
| Melting Point | 180 °C | [1] |
| SMILES | C1=C(C=C(C(=C1)I)O)C(=O)O | - |
| InChI | InChI=1S/C7H5IO3/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,9H,(H,10,11) | - |
Synthesis
The synthesis of this compound can be achieved through a diazotization-iodination reaction starting from 2-amino-5-hydroxybenzoic acid. The general procedure involves the dissolution of 2-amino-5-hydroxybenzoic acid in water, followed by the addition of concentrated hydrochloric acid and sodium nitrite at 0°C for the diazotization reaction. Subsequently, potassium iodide is added, and the mixture is heated to facilitate the iodination reaction. The crude product can then be purified using silica gel column chromatography.[1]
Potential Biological Activities: An Extrapolation from Related Compounds
While direct evidence is lacking for this compound, the biological activities of the broader classes of hydroxybenzoic acids and other iodinated benzoic acid derivatives offer a starting point for hypothesizing its potential roles.
Based on the Hydroxybenzoic Acid Moiety
Hydroxybenzoic acids are a well-studied class of phenolic compounds with a wide array of documented biological activities. These activities are often attributed to their antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: Phenolic acids can act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species. This antioxidant potential is a cornerstone of their protective effects against various diseases.
-
Anti-inflammatory Effects: Many hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or the regulation of signaling cascades like NF-κB.
-
Antimicrobial Properties: Several hydroxybenzoic acids and their esters exhibit inhibitory activity against a range of bacteria and fungi.
-
Anticancer Potential: Some studies have suggested that certain hydroxybenzoic acids may possess anticancer properties, including the induction of apoptosis and inhibition of tumor cell proliferation.
Based on the Iodobenzoic Acid Moiety
The presence of an iodine atom on the benzoic acid ring introduces unique chemical properties that could translate into specific biological activities.
-
Enzyme Inhibition: The benzothiazole core, which shares structural similarities with iodinated aromatic compounds, is a known pharmacophore for inhibiting various enzymes. It is plausible that this compound could act as an inhibitor for certain enzymes, although this remains to be experimentally verified.[4][5]
-
Thyroid Function Modulation: Iodine is an essential component of thyroid hormones. Compounds containing iodine can sometimes interact with thyroid peroxidase or other components of the thyroid hormone synthesis pathway.[6][7] Therefore, it is conceivable that this compound could have some effect on thyroid function, though this is purely speculative.
-
Antimicrobial Activity: Studies on hydrazones of iodobenzoic acid have demonstrated their potential as antimicrobial agents. The iodine substituent may contribute to the overall antimicrobial efficacy of these molecules.
Future Research Directions
The absence of biological data for this compound presents a clear opportunity for investigation. A logical first step would be to perform broad-spectrum biological screening to identify any potential activities.
The following diagram outlines a potential workflow for the initial biological evaluation of this compound.
Conclusion
References
- 1. This compound | 57772-57-3 [chemicalbook.com]
- 2. This compound Price at Chemsrc [chemsrc.com]
- 3. This compound | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace elements and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-iodobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-hydroxy-2-iodobenzoic acid and its key derivatives. This information is critical for researchers in medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways.
Core Synthesis of this compound
The primary and most effective method for the synthesis of this compound is through the diazotization of 2-amino-5-hydroxybenzoic acid, followed by a Sandmeyer-type iodination reaction. This approach offers a high yield and a relatively straightforward procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization: 2-amino-5-hydroxybenzoic acid (1.99 g, 13.0 mmol) is dissolved in 20 mL of water. To this solution, 10 mL of concentrated hydrochloric acid is added, and the mixture is cooled to 0°C in an ice bath. A solution of sodium nitrite (1.08 g, 15.6 mmol) in water is then added slowly while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.[1]
-
Iodination: A solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water is then added to the diazonium salt solution. The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes.[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The organic layer is washed sequentially with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[1]
Quantitative Data
| Product | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| This compound | 2-amino-5-hydroxybenzoic acid | NaNO₂, KI, HCl | 1 hour | 0°C then 90°C | 88% | [1] |
Characterization Data for this compound:
-
Appearance: Brown solid[1]
-
Melting Point: 180°C[1]
-
¹H NMR (500 MHz, DMSO-d₆): δ = 9.9 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 6.69 (1H, d, J = 8.5 Hz)[1]
-
¹³C NMR (125 MHz, DMSO-d₆): δ = 168.3, 157.8, 141.7, 137.9, 120.6, 117.8, 80.5[1]
-
HRMS (APCI): Calculated for [M+H]⁺ C₇H₅O₃I: 264.9361; Found: 264.9377[1]
Synthetic Pathway Visualization
Caption: Sandmeyer-type synthesis of this compound.
Synthesis of this compound Derivatives
The versatile functional groups of this compound allow for the synthesis of a variety of derivatives through modifications of the hydroxyl and carboxylic acid moieties.
Ether Derivatives: Synthesis of 5-Methoxy-2-iodobenzoic Acid
The synthesis of 5-methoxy-2-iodobenzoic acid can be achieved through a similar Sandmeyer reaction starting from 2-amino-5-methoxybenzoic acid.
A common route for the synthesis of 2-amino-5-methoxybenzoic acid involves the reduction of 5-methoxy-2-nitrobenzoic acid, often achieved through catalytic hydrogenation with H₂ gas and a Palladium-on-carbon (Pd/C) catalyst.[2] The resulting 2-amino-5-methoxybenzoic acid can then undergo a Sandmeyer reaction.
Materials:
-
2-amino-5-methoxybenzoic acid
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
Procedure:
-
Diazotization: Suspend 2-amino-5-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid and cool to 0°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Iodination: Add an aqueous solution of potassium iodide to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Work-up and Purification: Cool the reaction mixture and collect the precipitate by filtration. The crude product can be purified by recrystallization.
| Product | Starting Material | Key Reagents | Yield | Reference |
| 2-Iodo-5-methoxybenzoic acid | 2-amino-5-methoxybenzoic acid | NaNO₂, KI, HCl | Not specified | [3] |
Ester Derivatives: Synthesis of 5-Acetoxy-2-iodobenzoic Acid
The hydroxyl group of this compound can be readily acetylated to form 5-acetoxy-2-iodobenzoic acid.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst)
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve this compound in a suitable solvent such as ethyl acetate.
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Alternative Synthetic Routes
An alternative approach to synthesizing these compounds is through the direct iodination of the corresponding benzoic acid derivatives. For instance, salicylic acid and its derivatives can be iodinated using various reagents.[4][5][6]
References
starting materials for 5-Hydroxy-2-iodobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing 5-Hydroxy-2-iodobenzoic acid, a valuable building block in pharmaceutical and organic synthesis. The primary focus is on the most efficient and well-documented method, with a discussion of alternative approaches and their associated challenges.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its substituted benzoic acid scaffold allows for diverse functionalization, making it a compound of interest for drug discovery and development. This guide details the starting materials, experimental protocols, and quantitative data for its synthesis.
Primary Synthetic Pathway: Sandmeyer-type Reaction of 2-Amino-5-hydroxybenzoic Acid
The most reliable and high-yielding reported synthesis of this compound starts from 2-amino-5-hydroxybenzoic acid. This method involves a two-step, one-pot Sandmeyer-type reaction: diazotization of the amino group followed by iodination.
Experimental Protocol
The general procedure for the synthesis of this compound from 2-amino-5-hydroxybenzoic acid is as follows[1]:
-
Diazotization:
-
Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 13.0 mmol) in water (20 mL).
-
Slowly add concentrated hydrochloric acid (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2, 1.08 g, 15.6 mmol) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
To the diazonium salt solution, add a solution of potassium iodide (KI, 3.24 g, 19.5 mmol) in water (5 mL).
-
Heat the resulting mixture to 90 °C and stir for 30 minutes.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Quantitative Data
| Starting Material | Reagents | Product | Yield | Melting Point |
| 2-Amino-5-hydroxybenzoic acid | 1. HCl, NaNO22. KI | This compound | 88%[1] | 180 °C[1] |
Reaction Pathway Diagram
Caption: Synthesis of this compound from 2-amino-5-hydroxybenzoic acid.
Alternative Starting Material: 3-Hydroxybenzoic Acid
An alternative, though less direct, approach involves the direct iodination of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups have competing directing effects on electrophilic aromatic substitution, which can lead to a mixture of products and lower yields of the desired isomer.
Challenges and Considerations
-
Regioselectivity: The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. This can result in the formation of multiple iodinated isomers, making the isolation of pure this compound challenging.
-
Reaction Conditions: The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity. Stronger iodinating agents may lead to over-iodination.
Conceptual Workflow
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1][2] These structural motifs are of paramount importance in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] 5-Hydroxy-2-iodobenzoic acid is a valuable building block that, upon successful Suzuki coupling, yields 5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid derivatives. This class of compounds has garnered significant interest in drug discovery due to their potential as anti-inflammatory, analgesic, and anticancer agents.[3]
These application notes provide detailed protocols and relevant data for the use of this compound in Suzuki coupling reactions. Given the presence of both a phenolic hydroxyl and a carboxylic acid moiety, which can complicate the reaction, strategies to ensure successful coupling are discussed.
Challenges and Strategies
The primary challenge in utilizing this compound in Suzuki coupling is the presence of two acidic protons (from the hydroxyl and carboxylic acid groups) and the potential for the carboxylate to coordinate with and deactivate the palladium catalyst.[4] To circumvent these issues, a common and effective strategy is the protection of the carboxylic acid as an ester. This approach prevents catalyst deactivation and allows for a broader range of reaction conditions. Following the coupling reaction, the ester can be readily hydrolyzed to yield the desired biphenyl carboxylic acid. While direct coupling of the free acid is possible, it may require careful optimization of the base and catalyst system to achieve satisfactory yields.
Experimental Protocols
Herein, we provide two detailed protocols:
-
Protocol A: Suzuki coupling of the methyl ester of this compound (a two-step process involving initial esterification).
-
Protocol B: A general guideline for the direct Suzuki coupling of this compound.
Protocol A: Suzuki Coupling via Methyl Ester Protection
This protocol involves the initial conversion of this compound to its methyl ester, followed by the Suzuki coupling reaction and subsequent deprotection.
Step 1: Esterification of this compound
-
Materials: this compound, Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Organic solvent (e.g., Ethyl acetate).
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 5-hydroxy-2-iodobenzoate.
-
Step 2: Suzuki Coupling of Methyl 5-Hydroxy-2-iodobenzoate
-
Materials: Methyl 5-hydroxy-2-iodobenzoate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF), Inert gas (Argon or Nitrogen).
-
Procedure:
-
In a flame-dried Schlenk flask, combine methyl 5-hydroxy-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis of the Methyl Ester
-
Materials: Methyl 5-hydroxy-[1,1'-biphenyl]-2-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Solvent (e.g., THF/H₂O or MeOH/H₂O), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified methyl ester in a mixture of THF and water (e.g., 3:1).
-
Add an excess of lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, 5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid.
-
Protocol B: Direct Suzuki Coupling of this compound (General Guideline)
This approach is more direct but may require more extensive optimization.
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system), Base (e.g., K₃PO₄ or Cs₂CO₃ - a stronger, non-nucleophilic base is often preferred), Solvent (e.g., DMF, 1,4-Dioxane/H₂O).
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5-2.0 eq), the palladium catalyst (0.05-0.10 eq), and the base (3.0-4.0 eq, an additional equivalent is needed to neutralize the acidic protons).
-
Follow steps 2-8 as described in Protocol A, Step 2. Note that purification may be more challenging due to the presence of the free carboxylic acid.
-
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki coupling of substrates analogous to this compound derivatives.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 85-95 |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2) | H₂O | RT | 4 | >90[5] |
| 5-Bromosalicylic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2) | H₂O | RT | 4 | >90[5] |
| 2-Iodophenol | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | ~90 |
Mandatory Visualizations
References
5-Hydroxy-2-iodobenzoic Acid: A Versatile Building Block in Organic Synthesis
Introduction
5-Hydroxy-2-iodobenzoic acid is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, allows for a variety of chemical transformations. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group influence the reactivity of the aromatic ring, while the iodo-substituent provides a handle for cross-coupling reactions. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by a Sandmeyer-type iodination reaction.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (10 mL) followed by a solution of sodium nitrite (1.08 g, 45.6 mmol) in water. Maintain the temperature at 0 °C and stir the mixture for 30 minutes to facilitate the diazotization reaction.
-
In a separate flask, dissolve potassium iodide (3.24 g, 19.5 mmol) in water (5 mL).
-
Add the potassium iodide solution to the reaction mixture.
-
Heat the resulting mixture to 90 °C and stir for 30 minutes to effect the iodination reaction.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation:
| Product | Yield | Physical Appearance | Melting Point | Spectroscopic Data |
| This compound | 88% | Brown solid | 180°C | IR (KBr, νmax, cm⁻¹): 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782¹H NMR (500 MHz, DMSO-d₆, δ): 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)¹³C NMR (DMSO-d₆, δ): 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3HRMS (APCI): [M+H]⁺ calcd for C₇H₅O₃I: 264.9361, found: 264.9377 |
Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound is a key feature that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound can serve as the aryl halide partner in this reaction, enabling the introduction of a wide range of aryl or vinyl substituents.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the solvent.
-
Add the palladium catalyst (0.01-0.05 equiv.), the copper(I) salt (0.02-0.1 equiv.), and the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and can be applied to this compound to introduce alkenyl groups.
General Protocol for Heck Reaction
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), the ligand (if required), and the base in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the required temperature (typically 80-140 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules and Functional Materials
This compound is a precursor for the synthesis of more complex molecules with potential biological activity or material science applications. One notable application is its use in the preparation of a polymer-supported oxidizing agent.
Synthesis of a Polymer-Supported Periodinane Reagent
A polymer-supported version of a hypervalent iodine reagent, analogous to the Dess-Martin periodinane, can be synthesized from this compound. This solid-supported reagent facilitates easier purification of the oxidized products.
Synthetic Pathway to a Polymer-Supported Oxidizing Reagent
Caption: Synthesis and application of a polymer-supported periodinane.
Protocol for the Preparation of a Polymer-Supported Periodinane Reagent[2][3]
Step 1: Immobilization of this compound
-
Suspend chloromethyl polystyrene (cross-linked with 1% divinylbenzene) in a suitable solvent (e.g., DMF).
-
Add this compound and cesium carbonate (Cs₂CO₃).
-
Heat the mixture with stirring to effect the coupling of the benzoic acid to the polymer support.
-
After the reaction, filter the polymer, wash extensively with various solvents to remove unreacted starting materials, and dry under vacuum.
Step 2: Oxidation to the Hypervalent Iodine Reagent
-
Suspend the polymer-supported this compound in a mixture of acetonitrile and water.
-
Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and stir the mixture at room temperature.
-
Monitor the oxidation until completion.
-
Filter the polymer, wash thoroughly with water and acetone, and dry under vacuum to obtain the polymer-supported periodinane reagent.
This solid-phase reagent can then be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The key advantage is that the spent reagent and byproducts remain on the polymer support and can be removed by simple filtration.
This compound is a highly functionalized and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including esterification, etherification, and particularly palladium-catalyzed cross-coupling reactions, makes it a valuable starting material for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists in drug development and materials science to utilize this compound in their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various high-value heterocyclic compounds utilizing 5-Hydroxy-2-iodobenzoic acid as a versatile starting material. The inherent functionalities of this molecule—an aryl iodide, a phenol, and a carboxylic acid—offer multiple strategic pathways for constructing complex molecular architectures relevant to medicinal chemistry and materials science.
Application Note 1: Synthesis of Functionalized Benzofuran-7-carboxylic Acids via Sonogashira Coupling and Cyclization
This compound is an ideal substrate for the synthesis of 5-hydroxybenzofuran-7-carboxylic acid derivatives. The methodology involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between the aryl iodide and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2][3] This sequence allows for the introduction of diverse substituents at the 2-position of the benzofuran core.
General Workflow: Sonogashira Coupling and Cyclization
References
Application Notes and Protocols for 5-Hydroxy-2-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-iodobenzoic acid is a versatile bifunctional molecule increasingly recognized for its utility in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, offers multiple reaction sites for derivatization. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group modulate the reactivity of the aromatic ring, while the iodo-substituent serves as an excellent leaving group for various carbon-carbon and carbon-heteroatom bond-forming reactions. These characteristics make it a valuable building block for the construction of a wide array of molecular scaffolds found in biologically active compounds.
This document provides detailed application notes and experimental protocols for key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Key Applications and Synthetic Utility
This compound is a strategic starting material for the synthesis of a variety of pharmaceutical scaffolds, including but not limited to:
-
Biaryl Structures: The iodo-group is readily displaced in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the synthesis of biphenyl derivatives, which are common motifs in many therapeutic agents.
-
Aryl-Alkynes: The Sonogashira coupling allows for the introduction of alkyne functionalities, leading to intermediates for compounds like combretastatin analogues, known for their potent anti-cancer properties.
-
Diaryl Ethers: The Ullmann condensation provides a route to diaryl ether linkages, another important structural feature in various drug molecules.
-
Benzofuran Derivatives: The presence of the hydroxyl and iodo groups in a 1,3-relationship on the aromatic ring makes it a suitable precursor for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including anti-inflammatory and anti-cancer effects.
Experimental Protocols
The following are detailed protocols for key synthetic transformations utilizing this compound.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Triphenylphosphine (PPh₃, 1.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.005 mmol) and triphenylphosphine (0.015 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative for similar substrates):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 10 | 80-92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | 16 | 75-88 |
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol outlines the synthesis of 2-alkynyl-5-hydroxybenzoic acid derivatives, which are precursors to combretastatin analogues.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for similar substrates):
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | RT | 6 | 88-96 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | THF | RT | 8 | 85-94 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂/CuI | Piperidine | Toluene | 50 | 12 | 80-90 |
Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes a copper-catalyzed synthesis of diaryl ethers from this compound and a phenol.
Reaction Scheme:
Materials:
-
This compound
-
Phenol (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), the phenol (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL).
-
Seal the tube and heat the mixture to 110-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour it into 1 M HCl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Representative for similar substrates):
| Entry | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI/L-Proline | K₂CO₃ | DMSO | 110 | 24 | 75-85 |
| 2 | 4-Methoxyphenol | Cu₂O/DMEDA | Cs₂CO₃ | NMP | 120 | 18 | 70-82 |
| 3 | 3,5-Dimethylphenol | CuI/Phenanthroline | K₃PO₄ | Toluene | 130 | 24 | 65-78 |
DMEDA: N,N'-Dimethylethylenediamine; NMP: N-Methyl-2-pyrrolidone
Protocol 4: Synthesis of Benzofuran Derivatives
This protocol details the synthesis of a benzofuran scaffold via an intramolecular cyclization, often following a Sonogashira coupling.
Reaction Scheme (Two Steps):
-
HOOC-C6H3(OH)-I + H-C≡C-R --[Pd/Cu catalyst, Base]--> HOOC-C6H3(OH)-C≡C-R
-
HOOC-C6H3(OH)-C≡C-R --[Cyclization catalyst]--> Benzofuran derivative
Materials (for Cyclization Step):
-
2-Alkynyl-5-hydroxybenzoic acid derivative (from Protocol 2)
-
Copper(I) iodide (CuI, 10 mol%) or other cyclization catalyst
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Cyclization Step):
-
Dissolve the 2-alkynyl-5-hydroxybenzoic acid derivative (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours (monitor by TLC).
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative for similar substrates):
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)-5-hydroxybenzoic acid | CuI | K₂CO₃ | DMF | 100 | 6 | 80-90 |
| 2 | 2-(Hex-1-yn-1-yl)-5-hydroxybenzoic acid | PdCl₂(MeCN)₂ | Et₃N | Toluene | 80 | 8 | 75-85 |
| 3 | 2-((Trimethylsilyl)ethynyl)-5-hydroxybenzoic acid | TBAF | - | THF | RT | 4 | 85-95 |
TBAF: Tetrabutylammonium fluoride
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization by Combretastatin Analogues
Combretastatin A-4 and its analogues, which can be synthesized from intermediates derived from this compound, are potent inhibitors of tubulin polymerization.[1][2] They bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[3][4][5] This disruption of the cytoskeleton also affects endothelial cells, leading to a shutdown of tumor vasculature.[3]
Caption: Inhibition of tubulin polymerization by combretastatin analogues.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship: Versatility of this compound
This diagram showcases the central role of this compound as a starting material for various classes of pharmaceutical intermediates.
Caption: Synthetic pathways from this compound.
References
- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions with 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for palladium-catalyzed cross-coupling reactions involving 5-Hydroxy-2-iodobenzoic acid. This key intermediate is valuable in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials. The following sections detail the typical conditions for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, offering researchers a starting point for methodology development.
Overview of Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group can influence the reactivity of the C-I bond. The ortho-position of the carboxylic acid may also introduce steric considerations. Generally, the high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for a variety of coupling reactions.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the coupling of this compound with various partners. These conditions are based on established protocols for similar aryl iodides and should be optimized for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5-5 mol% loading is common. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Typically 2-3 equivalents. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of organic solvent and water is common. |
| Temperature | 80-120 °C | Reaction temperature is dependent on the specific catalyst and substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% loading. |
| Co-catalyst | CuI | 1-10 mol% loading.[1][2][3] |
| Ligand | PPh₃ | Often used with Pd(OAc)₂. |
| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both base and solvent in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are often preferred.[4] |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible.[1] |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
Table 3: Heck Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂ | 1-5 mol% loading.[5] |
| Ligand | PPh₃, P(o-tol)₃ | Can be run ligandless in some cases. |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5-3 equivalents.[5] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | High-boiling polar aprotic solvents are common. |
| Temperature | 100-140 °C | Higher temperatures are generally required.[5] |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading. |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Ligand choice is critical and substrate-dependent. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are common. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are crucial. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the specific catalyst and substrates. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the coupling reactions of this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of a biphenyl derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.5 equivalents)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture and Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the synthesis of a 2-alkynyl-5-hydroxybenzoic acid derivative.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (Et₃N)
-
THF (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol
This protocol describes the synthesis of a 5-hydroxy-2-vinylbenzoic acid derivative.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
DMF (anhydrous)
-
Sealed reaction tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed reaction tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of a 5-hydroxy-2-(arylamino)benzoic acid derivative.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for the described coupling reactions.
References
Application Notes and Protocols for the Derivatization of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-Hydroxy-2-iodobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and a phenolic hydroxyl group allows for selective modification at two distinct sites, enabling the synthesis of a diverse library of compounds. This document outlines procedures for esterification of the carboxylic acid, etherification of the phenolic hydroxyl, and a protection/deprotection strategy to achieve selective derivatization.
I. Overview of Derivatization Strategies
This compound offers two primary sites for derivatization: the carboxylic acid and the phenolic hydroxyl group. Direct derivatization can sometimes lead to mixtures of products. Therefore, a strategic approach often involves the protection of one functional group while the other is being modified.
A general workflow for selective derivatization is presented below. This involves an initial protection of the more reactive phenolic hydroxyl group, followed by modification of the carboxylic acid, and concluding with deprotection to yield the desired derivatized phenol. Alternatively, direct derivatization of either functional group can be performed, though this may require careful control of reaction conditions to achieve selectivity.
Caption: Overall derivatization strategy for this compound.
II. Experimental Protocols
Protocol 1: Esterification of the Carboxylic Acid (Fischer-Speier Esterification)
This protocol describes the direct esterification of the carboxylic acid moiety. Due to the acidic conditions, this method is generally selective for the carboxylic acid over the phenol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the desired anhydrous alcohol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Etherification of the Phenolic Hydroxyl (Williamson Ether Synthesis)
This protocol details the etherification of the phenolic hydroxyl group using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF or acetone to the flask.
-
Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
If DMF is used as the solvent, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If acetone is used, concentrate the filtrate under reduced pressure and then redissolve in ethyl acetate.
-
Wash the organic layer with water and brine.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 3: Selective Derivatization via Protection-Deprotection
This protocol enables the selective esterification of the carboxylic acid by first protecting the phenolic hydroxyl group as a benzyl ether.
Step 3a: Protection of the Phenolic Hydroxyl (Benzylation)
Caption: Workflow for selective esterification via protection-deprotection.
Materials:
-
This compound
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate, 1 M HCl, Water, Brine, Anhydrous Na₂SO₄
Procedure:
-
Follow the general procedure for Williamson Ether Synthesis (Protocol 2), using benzyl bromide as the alkyl halide.
-
After work-up and purification, the product is 5-(benzyloxy)-2-iodobenzoic acid.
Step 3b: Esterification of the Protected Acid
-
Use the product from Step 3a, 5-(benzyloxy)-2-iodobenzoic acid, as the starting material.
-
Follow the Fischer-Speier Esterification procedure (Protocol 1) to obtain the corresponding ester.
Step 3c: Deprotection of the Benzyl Ether (Hydrogenolysis)
Materials:
-
Benzyl-protected ester from Step 3b
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected ester (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected ester.
III. Data Presentation
The following table summarizes representative yields for the derivatization of this compound and structurally related compounds. Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a guideline.
| Starting Material | Reaction Type | Reagents | Product | Yield (%) |
| 2-Hydroxy-5-iodobenzoic acid | Esterification | Isopropanol, H₂SO₄, p-TsOH | Isopropyl 2-hydroxy-5-iodobenzoate | 71 |
| Phenol | Benzylation | Benzyl bromide, K₂CO₃, DMF | Phenyl benzyl ether | 90-95 |
| 4-Nitrophenol | Benzylation | Benzyl bromide, K₂CO₃, Acetone | 4-Nitrophenyl benzyl ether | 92-98 |
| Phenol | Silylation (TBS) | TBSCl, Imidazole, DMF | Phenyl tert-butyldimethylsilyl ether | 94 |
| Benzyl-protected phenol | Hydrogenolysis | H₂, Pd/C, Ethanol | Phenol | >95 |
| Phenyl tert-butyldimethylsilyl ether | Desilylation | TBAF, THF | Phenol | ~95 |
Application Notes and Protocols: 5-Hydroxy-2-iodobenzoic Acid as a Precursor for SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents that have demonstrated significant efficacy in the management of type 2 diabetes. Their mechanism of action, which involves the inhibition of glucose reabsorption in the kidneys, has also shown cardiovascular and renal protective benefits. A key structural motif in many SGLT2 inhibitors, such as dapagliflozin, is a C-aryl glucoside. The synthesis of these complex molecules relies on the availability of functionalized aromatic precursors.
This document outlines the application of 5-hydroxy-2-iodobenzoic acid as a potential starting material for the synthesis of SGLT2 inhibitors. While direct utilization of this compound is not widely documented, a plausible synthetic strategy involves the conversion of its hydroxyl group to a chlorine atom, yielding the crucial intermediate, 2-chloro-5-iodobenzoic acid. This intermediate is a well-established precursor in the synthesis of dapagliflozin.
These notes provide detailed protocols for the synthesis of 2-chloro-5-iodobenzoic acid from a readily available precursor, 2-chlorobenzoic acid, and its subsequent conversion to dapagliflozin. Quantitative data from representative synthetic procedures are summarized for clarity.
Synthetic Pathway Overview
The overall synthetic strategy to produce dapagliflozin from a benzoic acid precursor is a multi-step process. The initial phase focuses on the synthesis of the key intermediate, 2-chloro-5-iodobenzoic acid. The subsequent phase involves the coupling of this intermediate with a protected glucose derivative, followed by reduction and deprotection to yield the final SGLT2 inhibitor.
Caption: General synthetic workflow from a benzoic acid precursor to the SGLT2 inhibitor dapagliflozin.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-5-iodobenzoic Acid
This protocol details the synthesis of the key intermediate, 2-chloro-5-iodobenzoic acid, from 2-chlorobenzoic acid via iodination.
Materials:
-
2-Chlorobenzoic acid
-
Acetic acid
-
Iodine
-
Ammonium persulfate
-
Toluene
-
Sodium thiosulfate solution (5%)
-
Demineralized water
Procedure:
-
Reaction Setup: In a suitable reactor, charge 2-chlorobenzoic acid (1.0 eq), acetic acid, and iodine (0.81 eq).
-
Addition of Oxidizing Agent: Add ammonium persulfate (1.14 eq) to the mixture.
-
Heating: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 3 hours. Monitor the reaction progress by an appropriate method (e.g., HPLC, TLC).
-
Quenching: After completion, cool the reaction mass to 60°C and slowly add demineralized water.
-
Iodine Removal: Add 5% sodium thiosulfate solution to remove any unreacted iodine.
-
Isolation of Crude Product: Filter the precipitated solid and wash with water to obtain the crude 2-chloro-5-iodobenzoic acid.
-
Purification: Recrystallize the crude product from toluene to yield high-purity 2-chloro-5-iodobenzoic acid.
Quantitative Data for 2-Chloro-5-iodobenzoic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzoic Acid | [1] |
| Key Reagents | Iodine, Ammonium Persulfate, Acetic Acid | [1] |
| Crude Purity | ~84.21% | [1] |
| Purified Purity | >99.8% | [1] |
| Overall Yield | 56.25-59.5% | [1] |
Part 2: Synthesis of Dapagliflozin from 2-Chloro-5-iodobenzoic Acid
This part of the protocol outlines the conversion of 2-chloro-5-iodobenzoic acid to dapagliflozin. It involves a Friedel-Crafts acylation, reduction, condensation with a protected glucose derivative, and a final deprotection step.
Step 2a: Friedel-Crafts Acylation
Materials:
-
2-Chloro-5-iodobenzoic acid
-
Oxalyl chloride or thionyl chloride
-
Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Ethoxybenzene
Procedure:
-
Acid Chloride Formation: Convert 2-chloro-5-iodobenzoic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride in DCM.
-
Friedel-Crafts Reaction: In a separate reactor, prepare a mixture of ethoxybenzene and AlCl₃ in DCM. Cool the mixture and slowly add the previously prepared acid chloride solution.
-
Work-up: After the reaction is complete, quench the reaction with an appropriate aqueous solution and separate the organic layer. Wash, dry, and concentrate the organic phase to obtain the ketone intermediate.
Step 2b: Reduction of the Ketone
Materials:
-
Ketone intermediate from Step 2a
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile
Procedure:
-
Reaction Setup: Dissolve the ketone intermediate in acetonitrile.
-
Reduction: Cool the solution and add triethylsilane followed by boron trifluoride diethyl etherate.
-
Work-up: After the reaction is complete, quench the reaction and extract the product. Purify the product by crystallization.
Step 2c: Condensation with Protected Glucose
Materials:
-
Reduced intermediate from Step 2b
-
Protected gluconolactone (e.g., per-silylated)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Methanolic methanesulfonic acid
Procedure:
-
Lithiation: Dissolve the reduced intermediate in THF and cool to a low temperature (e.g., -78°C). Add n-butyllithium to form the aryl lithium species.
-
Coupling: Add a solution of the protected gluconolactone to the reaction mixture.
-
Hydrolysis and Cyclization: Quench the reaction with methanolic methanesulfonic acid to effect hydrolysis and formation of the C-aryl glucoside.
Step 2d: Deprotection
Materials:
-
Protected dapagliflozin from Step 2c
-
Appropriate deprotecting agent (e.g., lithium hydroxide for acetyl groups)
-
Methanol/Water mixture
Procedure:
-
Deprotection Reaction: Dissolve the protected dapagliflozin in a mixture of methanol and water. Add the deprotecting agent and stir until the reaction is complete.
-
Purification: Neutralize the reaction mixture and extract the crude dapagliflozin. Purify by crystallization to obtain the final product.
Quantitative Data for Dapagliflozin Synthesis
| Step | Key Reagents | Solvent | Yield | Purity | Reference |
| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃, Ethoxybenzene | DCM | - | - | [2] |
| Reduction | Et₃SiH, BF₃·OEt₂ | Acetonitrile | - | - | [2] |
| Condensation | n-BuLi, Protected Gluconolactone | THF | - | - | [3] |
| Deprotection | LiOH | Methanol/Water | 97.8% | 99.6% | [2] |
| Overall (from intermediate) | - | - | ~79% | >99.7% | [3] |
Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors lower blood glucose levels by blocking the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This transporter is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, these drugs promote the excretion of glucose in the urine, thereby reducing hyperglycemia.
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
Application Notes and Protocols for 5-Hydroxy-2-iodobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-iodobenzoic acid is a halogenated derivative of salicylic acid, a well-known plant hormone involved in signaling pathways for growth, development, and defense. While direct agrochemical applications of this compound are not yet extensively documented in publicly available research, its structural similarity to salicylic acid and other bioactive benzoic acid derivatives suggests significant potential for investigation in the development of novel herbicides, fungicides, insecticides, and plant growth regulators.
The presence of an iodine atom and a second hydroxyl group on the benzoic acid scaffold can significantly alter its chemical and physical properties, influencing its uptake, translocation, and metabolic fate within plants, as well as its interaction with biological targets. Research on related compounds, such as iodosalicylates, has demonstrated that plants can absorb and metabolize these molecules, leading to measurable physiological effects. This document provides a framework for exploring the agrochemical potential of this compound, including hypothetical application data and detailed experimental protocols to guide future research.
Potential Applications and Rationale
The investigation into the agrochemical properties of this compound is warranted based on the following:
-
Plant Growth Regulation: Salicylic acid, the parent compound, is a key regulator of various physiological processes in plants. The structural modifications in this compound may modulate these activities, offering possibilities for controlling plant growth, enhancing stress tolerance, or influencing flowering and fruiting.
-
Herbicidal Activity: Benzoic acid derivatives are a known class of herbicides. The specific substitution pattern of this compound could confer selective herbicidal properties by interfering with essential biochemical pathways in susceptible plant species.
-
Fungicidal and Bactericidal Activity: Salicylic acid plays a crucial role in plant defense against pathogens by inducing systemic acquired resistance (SAR). It is plausible that this compound or its derivatives could exhibit direct antimicrobial activity or act as potent elicitors of plant defense responses.
-
Insecticidal Properties: While less common for benzoic acids, structural modifications can sometimes lead to unexpected biological activities. Screening for insecticidal effects is a worthwhile exploratory endeavor.
Data Presentation: Illustrative Bioactivity
Due to the limited published data on the agrochemical activities of this compound, the following tables present hypothetical quantitative data to serve as an example for how experimental results could be structured and compared.
Table 1: Hypothetical Herbicidal Activity of this compound and Its Derivatives
| Compound | Target Species | Application Rate (g/ha) | Growth Inhibition (%) | IC₅₀ (µM) |
| This compound | Amaranthus retroflexus | 500 | 75 | 150 |
| Echinochloa crus-galli | 500 | 40 | >500 | |
| Methyl 5-hydroxy-2-iodobenzoate | Amaranthus retroflexus | 500 | 85 | 110 |
| Echinochloa crus-galli | 500 | 45 | >500 | |
| 5-Hydroxy-2-iodobenzamide | Amaranthus retroflexus | 500 | 60 | 250 |
| Echinochloa crus-galli | 500 | 30 | >500 |
Table 2: Hypothetical Fungicidal Activity of this compound
| Compound | Fungal Pathogen | Mycelial Growth Inhibition (%) at 100 µg/mL | EC₅₀ (µg/mL) |
| This compound | Botrytis cinerea | 65 | 75 |
| Fusarium oxysporum | 50 | 120 | |
| Positive Control (Fungicide X) | Botrytis cinerea | 95 | 10 |
| Fusarium oxysporum | 92 | 15 |
Table 3: Hypothetical Plant Growth Regulation Effects of this compound on Tomato Seedlings
| Treatment | Concentration (µM) | Root Length (cm) | Shoot Height (cm) | Chlorophyll Content (mg/g FW) |
| Control | 0 | 10.2 ± 0.8 | 15.5 ± 1.2 | 2.1 ± 0.2 |
| This compound | 10 | 12.5 ± 0.9 | 16.1 ± 1.1 | 2.3 ± 0.3 |
| 50 | 8.1 ± 0.7 | 13.2 ± 1.0 | 1.8 ± 0.2 | |
| 100 | 5.4 ± 0.5 | 9.8 ± 0.9 | 1.5 ± 0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agrochemical potential of this compound.
Protocol 1: Synthesis of this compound Derivatives (Esterification Example)
Objective: To synthesize methyl 5-hydroxy-2-iodobenzoate to assess the effect of modifying the carboxylic acid group on biological activity.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure methyl 5-hydroxy-2-iodobenzoate.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Herbicidal Activity Assay (Agar Plate Method)
Objective: To evaluate the pre-emergent herbicidal activity of this compound on model plant species.
Materials:
-
Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus)
-
Agar
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
This compound
-
DMSO (for stock solution)
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare agar medium (e.g., 0.8% agar) containing MS salts and sucrose. Autoclave to sterilize.
-
Cool the agar medium to approximately 50°C and add the test compound from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Also, prepare a control plate with DMSO only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Surface-sterilize the seeds and place them on the surface of the agar.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16/8 h light/dark cycle, 25°C).
-
After 7-10 days, measure the root length and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition compared to the control.
-
Determine the IC₅₀ value (the concentration required to inhibit growth by 50%).
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Objective: To assess the direct fungicidal activity of this compound against common plant pathogenic fungi.
Materials:
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on potato dextrose agar (PDA) plates.
-
Potato Dextrose Broth (PDB) or PDA.
-
This compound.
-
DMSO.
-
Sterile petri dishes or 96-well plates.
-
Incubator.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave. Cool to about 50°C.
-
Add the test compound to the molten PDA to achieve the desired final concentrations. Pour into petri dishes.
-
From a fresh culture of the test fungus, cut a small disk (e.g., 5 mm diameter) of mycelial agar and place it in the center of the treated and control PDA plates.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the control plate has reached a significant portion of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition.
-
Determine the EC₅₀ value (the effective concentration to inhibit mycelial growth by 50%).
Visualizations
Diagram 1: Potential Metabolic Pathway of this compound in Plants
Caption: Hypothetical metabolic fate of this compound in plant cells.
Diagram 2: Experimental Workflow for Agrochemical Screening
Caption: Logical workflow for the agrochemical evaluation of this compound.
Conclusion
While this compound is not yet an established agrochemical, its chemical structure presents a compelling case for its investigation. The provided protocols and conceptual frameworks are intended to serve as a detailed guide for researchers to systematically explore its potential as a novel active ingredient for crop protection and enhancement. The synthesis of derivatives and a thorough screening cascade will be crucial in determining the viability of this compound and its analogues in modern agriculture.
Application Notes and Protocols for the Esterification of 5-Hydroxy-2-iodobenzoic acid
This document provides detailed experimental procedures for the esterification of 5-Hydroxy-2-iodobenzoic acid, a valuable intermediate in the synthesis of diverse biologically active molecules. The presence of both a carboxylic acid and a phenolic hydroxyl group on the aromatic ring requires careful consideration of the reaction strategy to achieve selective esterification of the carboxylic acid.
Two primary protocols are presented. Protocol A details a direct Fischer-Speier esterification, which is a straightforward, acid-catalyzed method suitable for many applications. Protocol B outlines a more robust, three-step sequence involving the protection of the phenolic hydroxyl group, followed by esterification and subsequent deprotection. This second approach is recommended when milder esterification conditions are required or to prevent potential side reactions involving the phenol group.
Experimental Protocols
Protocol A: Direct Fischer-Speier Esterification
This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[1][2]
Materials:
-
This compound
-
Methanol (or other desired alcohol, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol B: Two-Step Protection-Esterification Sequence
This strategy involves protecting the reactive phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to many esterification conditions and can be removed selectively.[4][5][6]
Step 1: Protection of the Phenolic Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Reagent Addition: Add imidazole (2.2 eq) and TBDMSCl (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the TBDMS-protected intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Esterification of the Protected Acid
Materials:
-
5-(tert-Butyldimethylsilyloxy)-2-iodobenzoic acid (from Step 1)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Methanol (or other alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Acid Chloride Formation: To a solution of the TBDMS-protected acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF, then slowly add oxalyl chloride (1.5 eq) at 0°C. Allow the reaction to stir at room temperature for 1-2 hours.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Ester Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C. Add the desired alcohol (1.5 eq) followed by the slow addition of triethylamine (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection of the TBDMS Ether
Materials:
-
Protected ester (from Step 2)
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF) or Acetic Acid
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected ester (1.0 eq) in THF.
-
Deprotection: Add TBAF solution (1.1 eq) and stir at room temperature for 1-3 hours. Alternatively, milder acidic conditions such as acetic acid in a THF/water mixture can be used. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final this compound ester.
Data Presentation
The following table summarizes representative quantitative data for the esterification protocols, based on typical yields for analogous reactions involving substituted hydroxybenzoic acids.
| Protocol | Step | Key Reagents | Reaction Time (hours) | Typical Yield (%) |
| A | Direct Esterification | Methanol, H₂SO₄ | 4 - 12 | 65 - 85 |
| B | 1. Protection | TBDMSCl, Imidazole | 2 - 6 | 90 - 98 |
| 2. Esterification | Oxalyl Chloride, Methanol | 3 - 6 | 85 - 95 | |
| 3. Deprotection | TBAF | 1 - 3 | 90 - 97 | |
| Overall | 70 - 88 |
Mandatory Visualization
Caption: Experimental workflows for the esterification of this compound.
References
Application of 5-Hydroxy-2-iodobenzoic Acid in the Development of Potent Anti-Angiogenic Agents
Introduction: 5-Hydroxy-2-iodobenzoic acid is a versatile aromatic building block utilized in the multi-step synthesis of complex, biologically active molecules. While the direct development of simple inhibitor series from this starting material is not extensively documented in publicly available literature, its strategic incorporation into the total synthesis of potent natural product inhibitors highlights its importance in medicinal chemistry. This document details the application of this compound as a key precursor in the synthesis of Cortistatins, a class of steroidal alkaloids with significant anti-angiogenic properties. The primary biological effect of these compounds is the potent inhibition of endothelial cell proliferation, a critical process in angiogenesis.
Application Note: A Key Building Block for Potent Anti-Angiogenic Cortistatins
This compound serves as a crucial starting material for the synthesis of the isoquinoline side chain of Cortistatins. The Cortistatins, particularly Cortistatin A, are natural products that have been shown to be highly potent inhibitors of the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] This inhibitory action on endothelial cells underscores their potential as anti-angiogenic agents for applications in oncology and other diseases characterized by excessive blood vessel formation.[3][4]
The synthesis of these complex molecules is a multi-step process where this compound is used to construct a functionalized isoquinoline ring system. This side chain is later coupled to the steroidal core of the molecule. The presence and structure of this isoquinoline appendage are key determinants of the potent biological activity observed in the final Cortistatin analogues.[2]
Data Presentation: Inhibitory Activity of Cortistatins
The inhibitory potency of synthetic Cortistatins A, J, K, and L was evaluated by their ability to inhibit the growth of Human Umbilical Vein Endothelial Cells (HUVECs) in culture over a 96-hour incubation period. The half-maximal growth inhibition (GI₅₀) values are summarized in the table below.
| Compound | Target Cells | Parameter | Value | Reference |
| Cortistatin A | HUVEC | GI₅₀ | 0.8 nM | [1] |
| Cortistatin J | HUVEC | GI₅₀ | 10 nM | [1] |
| Cortistatin K | HUVEC | GI₅₀ | 100 nM | [1] |
| Cortistatin L | HUVEC | GI₅₀ | 20 nM | [1] |
Experimental Protocols
Representative Synthetic Protocol: Synthesis of the Isoquinoline Fragment
While the full synthesis of Cortistatins is extensive, a key conceptual step involves the use of a derivative of this compound to form the isoquinoline side chain. The following is a generalized representation of how such a fragment can be synthesized and coupled.
Objective: To synthesize a 7-substituted isoquinoline fragment for coupling to the steroidal core.
Materials:
-
This compound derivative
-
Appropriate reaction partners for cyclization and functionalization
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organometallic reagent (e.g., organotin or organoboron)
-
Anhydrous solvents (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Functional Group Modification: The carboxylic acid and hydroxyl groups of this compound are chemically modified (e.g., esterification, etherification) to be compatible with subsequent reaction conditions.
-
Ring Annulation: The modified iodobenzoic acid derivative is subjected to a series of reactions, often involving transition-metal-catalyzed cross-coupling and cyclization steps, to construct the isoquinoline ring system.
-
Introduction of Coupling Handle: A functional group, such as a boronic ester or a stannane, is installed on the isoquinoline fragment to prepare it for coupling with the steroidal core.
-
Suzuki or Stille Coupling: The functionalized isoquinoline fragment is coupled with a suitably activated steroidal precursor in the presence of a palladium catalyst to form the carbon-carbon bond that links the side chain to the core structure.[3]
-
Purification: The product is purified at each step using standard techniques such as column chromatography, recrystallization, and HPLC.
Biological Assay: HUVEC Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (GI₅₀) of a test compound on the proliferation of Human Umbilical Vein Endothelial Cells.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 3-7
-
Endothelial Growth Medium-2 (EGM-2)
-
Basal medium with 0.5% Fetal Bovine Serum (FBS) for serum starvation
-
Test compounds (e.g., Cortistatins) dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, WST-8)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HUVECs and seed them into 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 medium.[6][7]
-
Cell Attachment: Incubate the plates for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with serum-starvation medium and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in assay medium (basal medium with 0.5% FBS and a pro-angiogenic stimulus like VEGF). Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI₅₀ value.
Visualizations
References
- 1. Synthesis of Cortistatins A, J, K, and L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis and anti-angiogenic activity of cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and practical antiangiogenic agents inspired by cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions of 5-hydroxy-2-iodobenzoic acid and its derivatives. This information is intended to guide researchers in synthesizing complex organic molecules, which are pivotal in medicinal chemistry and drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] For a functionalized substrate such as this compound, which contains both a phenolic hydroxyl group and a carboxylic acid, careful selection of reaction conditions is crucial to achieve high yields and prevent unwanted side reactions. The acidic protons of these functional groups can potentially interfere with the catalytic cycle. To mitigate this, the carboxylic acid is often protected as a methyl ester prior to the coupling reaction. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, primarily focusing on methyl 5-hydroxy-2-iodobenzoate as the substrate.
Strategic Considerations: Functional Group Protection
The presence of acidic protons in this compound can deactivate the palladium catalyst or interfere with the basic conditions typically required for cross-coupling reactions. While some protocols may tolerate free hydroxyl or carboxylic acid groups, esterification of the carboxylic acid to its methyl ester is a common and effective strategy to enhance reactivity and yield. The protocols provided below primarily utilize methyl 5-hydroxy-2-iodobenzoate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of Methyl 5-hydroxy-2-phenylbenzoate
This protocol outlines the coupling of methyl 5-hydroxy-2-iodobenzoate with phenylboronic acid.
Materials:
-
Methyl 5-hydroxy-2-iodobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-hydroxy-2-iodobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]
Experimental Protocol: Synthesis of Methyl 5-hydroxy-2-(phenylethynyl)benzoate
This protocol describes the coupling of methyl 5-hydroxy-2-iodobenzoate with phenylacetylene.
Materials:
-
Methyl 5-hydroxy-2-iodobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-hydroxy-2-iodobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[1]
Experimental Protocol: Synthesis of Methyl 5-hydroxy-2-styrylbenzoate
This protocol details the coupling of methyl 5-hydroxy-2-iodobenzoate with styrene.
Materials:
-
Methyl 5-hydroxy-2-iodobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add methyl 5-hydroxy-2-iodobenzoate (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).
-
Add anhydrous DMF and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4]
Experimental Protocol: Synthesis of Methyl 2-anilino-5-hydroxybenzoate
This protocol describes the coupling of methyl 5-hydroxy-2-iodobenzoate with aniline.
Materials:
-
Methyl 5-hydroxy-2-iodobenzoate
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).[5]
-
Add methyl 5-hydroxy-2-iodobenzoate (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.[5]
-
Add aniline (1.2 mmol) to the reaction mixture via syringe.[5]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the progress of the reaction by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.[5]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of methyl 5-hydroxy-2-iodobenzoate. Please note that these are representative examples and optimization may be required for specific substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | 70-90 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 50-70 | 4-12 | 75-95 |
| Heck | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 60-80 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-90 |
Visualizations
Caption: Overview of cross-coupling reactions for this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 3. 2-Iodo-5-methoxybenzoic acid | 54413-93-3 | Benchchem [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 5-Hydroxy-2-iodobenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Hydroxy-2-iodobenzoic acid in the field of materials science. This document details its role as a versatile building block for the synthesis of advanced functional materials, including metal-organic frameworks (MOFs) and specialty polymers. The unique combination of a carboxylic acid, a hydroxyl group, and an iodo substituent on the benzene ring makes this molecule a compelling candidate for creating materials with tailored properties.
Introduction to this compound in Materials Science
This compound is a trifunctional aromatic compound. Its carboxylic acid and hydroxyl moieties can participate in coordination with metal ions to form robust porous structures like MOFs or undergo polymerization to create linear or cross-linked polymers. The presence of a heavy iodine atom offers unique properties, such as increased electron density, potential for post-synthetic modification via cross-coupling reactions, and enhanced X-ray contrast, making it a valuable component in the design of functional materials for catalysis, sensing, gas storage, and biomedical applications.
Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of the carboxyl and hydroxyl groups in this compound allows it to act as a versatile organic linker in the synthesis of MOFs. The hydroxyl group can act as a hydrogen bond donor and a catalytically active site within the framework, while the iodo group can be used for post-synthetic modifications.
-
Catalysis: The hydroxyl group within the pores can act as a Brønsted acid site, catalyzing various organic reactions. The iodine atom can also serve as a Lewis basic site.
-
Gas Storage and Separation: The functional groups can enhance the affinity of the MOF for specific gases, such as CO2, through dipole-quadrupole interactions.
-
Sensing: The framework's luminescence properties may be modulated by the presence of analytes that interact with the functional groups of the linker.
-
Drug Delivery: The porous structure can encapsulate drug molecules, and the functional groups can be used to tune the release profile.
This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF, designated as Zn-(5H-2IBA).
Materials:
-
This compound (5H-2IBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 53.2 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless crystals of the MOF should be visible.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the as-synthesized crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
Characterization Data (Hypothetical):
| Parameter | Value |
| Formula | Zn₂(C₇H₃IO₃)₂(DMF)₂ |
| BET Surface Area | 850 m²/g |
| Pore Volume | 0.45 cm³/g |
| Thermal Stability (TGA) | Stable up to 350 °C in N₂ |
| CO₂ Uptake (273 K, 1 bar) | 3.5 mmol/g |
Workflow for MOF Synthesis and Characterization
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Hydroxy-2-iodobenzoic Acid by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Hydroxy-2-iodobenzoic acid using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound is not moving down the column (stuck at the origin). | The eluent (mobile phase) is not polar enough to move the highly polar this compound. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. A small amount of methanol can be added to the eluent to significantly increase its polarity. |
| The compound elutes too quickly (comes out with the solvent front). | The eluent is too polar. The compound has minimal interaction with the silica gel. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexane. |
| Poor separation of the desired compound from impurities (co-elution). | The chosen solvent system does not provide adequate resolution. The column may be overloaded with the crude sample. | Conduct thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an optimal one that shows good separation between your compound and impurities.[1] If spots are too close on the TLC plate, a different solvent system should be explored. Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude compound ratio of 30:1 to 50:1 by weight for good separation. |
| Streaking or tailing of the compound band on the column and TLC plate. | This compound is acidic and can interact strongly and irreversibly with the slightly acidic silica gel, leading to tailing.[1] The sample may have been loaded in a solvent that is too strong or in too large a volume. | Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent. This can help to suppress the ionization of the carboxylic acid group and reduce its strong interaction with the silica gel.[2] When loading the sample, dissolve it in a minimal amount of the initial, least polar mobile phase or a slightly more polar solvent. If the compound is not very soluble, consider "dry loading" where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[3] |
| The purified fractions are not showing the expected purity. | Incomplete separation of impurities. The fractions may have been collected in too large of volumes, leading to the mixing of separated components. | Use a shallower solvent gradient during elution to improve the separation of closely eluting impurities. Collect smaller fractions and analyze each one by TLC before combining them.[4] |
| Low recovery of the purified compound. | The compound may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica gel. | The addition of a small amount of acid to the eluent can help improve recovery by reducing strong adsorption. To test for stability, spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred. If the compound is acid-sensitive, consider using a different adsorbent like neutral alumina. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. Running the column too fast, especially with viscous solvents like dichloromethane.[3] | Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles. Apply gentle pressure to pack the column. Avoid sudden changes in solvent polarity, which can cause the silica gel bed to swell or shrink, leading to cracks. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the purification of polar aromatic acids like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] A gradient elution is often most effective, starting with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the proportion of ethyl acetate. The addition of a small amount of acetic acid (e.g., 0.5%) to the mobile phase is also recommended to improve peak shape and reduce tailing.[2]
Q2: How do I determine the right solvent system to use?
The ideal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis. The goal is to find a solvent mixture in which the this compound has an Rf value of approximately 0.2-0.4.[3] This generally provides the best separation on a column. It is advisable to test several different solvent systems with varying polarities.
Q3: What kind of silica gel should I use?
For flash column chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is commonly used. For gravity chromatography, a larger particle size of 63-200 µm (70-230 mesh) is suitable. The choice depends on the scale of the purification and the required resolution.
Q4: How much silica gel should I use in my column?
A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 50:1. For difficult separations, a higher ratio (up to 100:1) may be necessary.
Q5: What is the difference between isocratic and gradient elution, and which one should I use?
Isocratic elution uses a single, constant solvent composition throughout the entire separation.[5][6][7] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[5][6][7] For complex mixtures with components of varying polarities, gradient elution is generally more effective as it allows for the separation of less polar impurities first, followed by the elution of the more polar desired compound in a reasonable time with good peak shape.[8] For this compound, which is quite polar, a gradient elution is recommended.
Q6: How can I visualize the compound on a TLC plate if it's not colored?
This compound contains an aromatic ring and should be visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate. Alternatively, staining the plate with a universal stain like potassium permanganate or iodine can be used for visualization.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare a developing chamber with a filter paper lining the inside to ensure a saturated atmosphere. Pour a small amount of the chosen solvent system (e.g., 30% ethyl acetate in hexane with 0.5% acetic acid) into the chamber and close it.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.4 for the desired compound.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel (e.g., 40-63 µm) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until it is just level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., increase the percentage of ethyl acetate in hexane). A step-wise or linear gradient can be used.
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Spot every few fractions on a TLC plate to track the elution of the desired compound and any impurities.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. Purification [chem.rochester.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. biotage.com [biotage.com]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Hydroxy-2-iodobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-iodobenzoic acid. The information is designed to address specific issues that may be encountered during the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve this compound completely at an elevated temperature but poorly at room or lower temperatures.[1][2][3] Given the presence of a polar hydroxyl group and a carboxylic acid, polar solvents are a good starting point. Water is commonly used for benzoic acid itself.[1][4] For substituted iodobenzoic acids, ethanol is also a viable option.[5] A mixed solvent system, such as ethanol/water, is highly recommended as it allows for fine-tuning of the polarity to achieve optimal crystallization.
Q2: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve, you can gradually add more of the hot solvent in small increments until it does. However, be cautious not to add an excessive amount, as this can lead to a low yield upon cooling.[4] If a large volume of solvent is required, it may indicate that the chosen solvent is not suitable. Consider a solvent in which the compound has higher solubility at elevated temperatures, or switch to a mixed solvent system.
Q3: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
"Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This often happens when the solution is supersaturated or cools too quickly. To remedy this, try reheating the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can also add a slightly larger volume of the hot solvent before cooling. If the problem persists, consider using a different solvent system.
Q4: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
If crystallization does not occur spontaneously, it can often be induced.[4] Try one of the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.[4]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.
Q5: The purity of my recrystallized product is still low. What could be the cause?
Low purity after recrystallization can result from several factors. The cooling process may have been too rapid, trapping impurities within the crystal lattice. Ensure a slow and undisturbed cooling period. It is also possible that the chosen solvent dissolves the impurities as well as the target compound, causing them to co-precipitate. In this case, a different recrystallization solvent is necessary. Washing the collected crystals with a small amount of ice-cold solvent can also help remove residual impurities from the crystal surfaces.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Crystals were lost during filtration. | - Reduce the initial volume of solvent. - Evaporate some solvent before cooling. - Ensure the flask is cooled in an ice bath for an adequate time. - Carefully transfer all crystals to the filter funnel. |
| Colored Impurities Remain | - The impurity is not removed by this solvent. - Activated charcoal was not used or was ineffective. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - Select a different solvent system in which the impurity is highly soluble. |
| Crystals are very fine/powdery | - The solution cooled too quickly. | - Allow the solution to cool slowly and undisturbed on the benchtop before moving to an ice bath. |
| Compound crashes out of hot solution | - The solvent is not suitable (compound is insoluble even when hot). | - Choose a solvent with higher solvating power for your compound at elevated temperatures. |
Experimental Protocol: Recrystallization using Ethanol/Water System
This protocol provides a general methodology for the recrystallization of this compound. Optimization may be necessary based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add ethanol dropwise until the solid is completely dissolved at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution while stirring until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.
Visual Guides
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting guide for common crystallization issues.
References
identifying common impurities in 5-Hydroxy-2-iodobenzoic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the diazotization of 2-amino-5-hydroxybenzoic acid, followed by a Sandmeyer-type reaction with a source of iodide, typically potassium iodide.[1] This reaction involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion.
Q2: Why is it crucial to maintain a low temperature (0-5 °C) during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[1] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt intermediate. If the temperature rises significantly, the diazonium salt can react with water to form 2,5-dihydroxybenzoic acid, leading to a lower yield of the desired product and the release of nitrogen gas.[1]
Q3: My final product is a dark-colored solid. What could be the cause?
A3: Dark coloration, often brown or purple, can be due to the presence of trace amounts of elemental iodine (I₂) or azo coupling byproducts. The formation of iodine can occur if the iodide source is oxidized. Azo compounds can form if the diazonium salt couples with an activated aromatic ring, such as the starting material or the product itself.
Q4: How can I remove the dark color from my product?
A4: A common method to remove residual iodine is to wash the crude product with a dilute solution of a reducing agent, such as sodium thiosulfate or sodium metabisulfite.[2] This will reduce the iodine to colorless iodide. For other colored impurities, purification by column chromatography or recrystallization is typically effective.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and used immediately after preparation. The reaction also involves corrosive acids and potentially irritating reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature.[1] 3. Inefficient displacement by iodide. | 1. Ensure complete dissolution of the starting amine in the acid before adding sodium nitrite. Test for excess nitrous acid with starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization. 3. Use a sufficient excess of potassium iodide and allow adequate time for the iodination reaction to proceed. |
| Presence of Starting Material (2-amino-5-hydroxybenzoic acid) in the Final Product | Incomplete diazotization or iodination reaction. | 1. Increase the equivalents of sodium nitrite and potassium iodide. 2. Extend the reaction time for both the diazotization and iodination steps. 3. Ensure efficient mixing throughout the reaction. |
| Product is Contaminated with 2,5-Dihydroxybenzoic acid | The diazonium salt intermediate reacted with water instead of iodide. This is often due to an elevated reaction temperature.[1][3] | 1. Maintain a low temperature (0-5 °C) during the formation and reaction of the diazonium salt. 2. Add the potassium iodide solution promptly after the diazotization is complete. |
| Formation of a Tarry or Oily Product | This may indicate the formation of azo coupling byproducts or other polymeric materials. | 1. Ensure the pH of the reaction mixture is sufficiently acidic during diazotization to prevent coupling reactions. 2. Purify the crude product using column chromatography on silica gel. |
| Difficult to Filter the Final Product | The product may have precipitated as very fine particles. | 1. Allow the product to crystallize slowly from the reaction mixture by gradual cooling. 2. Consider a recrystallization step from a suitable solvent to obtain larger crystals. |
Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Identification Notes |
| 2-amino-5-hydroxybenzoic acid | HOC₆H₃(NH₂)COOH | 153.14 | Unreacted starting material. | Can be detected by ¹H NMR (presence of signals corresponding to the starting material) and mass spectrometry. |
| 2,5-Dihydroxybenzoic acid | (HO)₂C₆H₃COOH | 154.12 | Reaction of the diazonium salt with water.[1][3] | Can be detected by ¹H NMR and mass spectrometry. Will have a different retention time in HPLC. |
| Azo-coupled byproduct | Varies | > 300 | Self-coupling of the diazonium salt with an activated aromatic ring. | Often highly colored. Can be detected by mass spectrometry. |
| Di-iodinated products | HOC₆H₂(I)₂COOH | 389.92 | Over-iodination of the aromatic ring. | Can be detected by mass spectrometry (characteristic isotopic pattern for iodine) and ¹H NMR (fewer aromatic protons). |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for Sandmeyer-type reactions.[1]
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-hydroxybenzoic acid in deionized water and concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The completion of diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 30 minutes. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Optimizing Reaction Yield for 5-Hydroxy-2-iodobenzoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-iodobenzoic acid. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis, with a focus on optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is the diazotization-iodination of 2-amino-5-hydroxybenzoic acid. This two-step process involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by iodine.
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt.[1] Elevated temperatures can lead to the premature decomposition of the diazonium salt, resulting in the formation of undesired phenolic byproducts and a significant reduction in the yield of the target compound.[1]
Q3: What are the common impurities I might encounter and how can I minimize them?
A3: Common impurities include the starting material (2-amino-5-hydroxybenzoic acid) if the reaction is incomplete, phenolic byproducts from diazonium salt decomposition, and di-iodinated products. To minimize these, ensure complete diazotization at low temperatures, control the stoichiometry of your reagents carefully, and monitor the reaction progress.
Q4: How can I remove the dark color from my crude product after the reaction?
A4: A brown or purple hue in the crude product is often due to the presence of excess iodine. This can typically be removed by washing the crude product with a solution of sodium thiosulfate or sodium bisulfite.
Q5: What is a suitable solvent system for the recrystallization of this compound?
A5: While specific solvent systems for this exact compound are not extensively documented in comparative studies, for similar aromatic carboxylic acids, mixtures such as ethanol/water or methanol/water are commonly effective for recrystallization. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Insufficient amount of sodium nitrite or acid, or reaction time is too short. 2. Decomposition of Diazonium Salt: Reaction temperature exceeded 5 °C during diazotization or addition of iodide.[1] 3. Sub-optimal Iodination Conditions: Insufficient potassium iodide or inadequate heating during the iodination step. | 1. Use a slight excess of sodium nitrite and ensure the reaction mixture tests positive for nitrous acid (e.g., with starch-iodide paper) before proceeding. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly to control the exotherm. 3. Ensure an adequate excess of potassium iodide is used and that the mixture is heated sufficiently (e.g., to 90 °C) to drive the iodination to completion. |
| Product is a Dark, Oily, or Tarry Substance | 1. Significant Diazonium Salt Decomposition: This is a strong indicator that the reaction temperature was too high. 2. Presence of Azo-coupled Side Products: Side reactions of the diazonium salt can lead to colored impurities. | 1. Repeat the reaction with strict temperature control (0-5 °C) during the diazotization step. 2. Ensure efficient stirring and slow, controlled addition of reagents to minimize localized high concentrations and side reactions. |
| Difficulty in Product Isolation/Purification | 1. Fine, Difficult-to-Filter Precipitate: Rapid precipitation can lead to very small particle sizes. 2. Product Contaminated with Starting Material: Incomplete reaction. 3. Product Contaminated with Di-iodinated Species: Use of excessive iodinating reagent or prolonged reaction at high temperature. | 1. After precipitation, allow the mixture to stir for a longer period (digestion) to encourage crystal growth before filtration. 2. Monitor the reaction for the disappearance of the starting material (e.g., by TLC) before workup. 3. Use the correct stoichiometry of reagents. Purification can be achieved by careful recrystallization, as the polarity of the di-iodinated product will be different. |
| Presence of a Salicylic Acid-type Impurity | Reaction of the Diazonium Salt with Water: This is a common side reaction, especially at elevated temperatures, leading to the formation of a phenol at the position of the original amino group.[1] | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and iodide addition steps. Ensure the iodide solution is added promptly after the diazotization is complete. |
Data Presentation
The following table summarizes key reaction parameters from a successful reported synthesis of this compound and a structurally similar compound, 5-Bromo-2-iodobenzoic acid, to provide a baseline for experimental design.
| Parameter | This compound Synthesis | 5-Bromo-2-iodobenzoic acid Synthesis [2] |
| Starting Material | 2-amino-5-hydroxybenzoic acid | 2-amino-5-bromobenzoic acid[2] |
| Diazotization Temperature | 0 °C | 0 °C[2] |
| Diazotization Time | 30 minutes | 3 hours[2] |
| Iodination Temperature | 90 °C | 90 °C[2] |
| Iodination Time | 30 minutes | 1 hour[2] |
| Purification Method | Silica gel column chromatography | Recrystallization from 50% ethanol[2] |
| Reported Yield | 88% | 87%[2] |
Experimental Protocols
Synthesis of this compound via Diazotization-Iodination
This protocol is adapted from a reported procedure for the synthesis of this compound.
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolution of Starting Material: Dissolve 2-amino-5-hydroxybenzoic acid (1.33 mmol) in water (20 mL).
-
Acidification and Cooling: Add concentrated hydrochloric acid (10 mL) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (45.6 mmol) in water to the cooled mixture. Maintain the temperature at 0 °C and continue stirring for 30 minutes to form the diazonium salt.
-
Iodination: To the diazonium salt solution, add a solution of potassium iodide (19.5 mmol) in water (5 mL). Heat the resulting mixture to 90 °C and stir for 30 minutes.
-
Workup: After the reaction is complete, cool the mixture and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
potential side reactions during the synthesis of 5-Hydroxy-2-iodobenzoic acid
Technical Support Center: Synthesis of 5-Hydroxy-2-iodobenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Sandmeyer-type reaction involving the diazotization of 2-amino-5-hydroxybenzoic acid, followed by a reaction with an iodide salt, typically potassium iodide.[1][2] This two-step process first converts the primary aromatic amine into a diazonium salt, which is then substituted by iodine.
Q2: My reaction mixture turned a dark color after the addition of potassium iodide. Is this normal?
A2: Yes, the formation of a dark-colored precipitate, often reddish-brown, is common after the addition of potassium iodide.[2] This is often due to the formation of the crude product and potentially some elemental iodine as a byproduct.
Q3: What are the primary side reactions I should be aware of?
A3: The main side reactions are typical for Sandmeyer reactions and include:
-
Phenol Formation (Hydroxylation): The diazonium salt is susceptible to reaction with water, especially at elevated temperatures, which can lead to the formation of 2,5-dihydroxybenzoic acid.[3][4] This is a significant competing process in the diazotization of aminobenzoic acids.[3]
-
Azo Coupling: The diazonium salt can couple with the starting material, 2-amino-5-hydroxybenzoic acid, or the product itself to form colored azo compounds.
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly if the temperature is not maintained at 0-5°C during the diazotization step, leading to a variety of byproducts and reduced yield.[5]
Q4: How can I purify the crude this compound?
A4: The most cited method for purification is silica gel column chromatography.[2] Recrystallization from a suitable solvent system, such as ethanol/water, is also a common and effective technique for purifying iodobenzoic acids.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. High incidence of side reactions (e.g., hydroxylation). | 1. Ensure complete dissolution of the starting amine in acid. Test for excess nitrous acid with starch-iodide paper after the addition of sodium nitrite.[5] 2. Strictly maintain the temperature between 0-5°C during the diazotization step.[5] 3. Add the potassium iodide solution promptly after the formation of the diazonium salt and control the temperature of the iodination reaction carefully. |
| Presence of a Significant Amount of 2,5-Dihydroxybenzoic Acid | The temperature during the iodination step was too high, or there was a delay before adding the iodide, favoring reaction with water.[3][4] | Ensure the diazotization is performed at low temperatures (0-5°C). While the iodination step requires heating, avoid excessively high temperatures or prolonged reaction times at elevated temperatures to minimize the hydroxylation side reaction. |
| Formation of a Tarry or Oily Crude Product | This may be due to the formation of azo compounds or other polymeric materials. | Ensure efficient stirring during the reaction. For purification, attempt to triturate the crude material with a non-polar solvent to induce crystallization, or proceed directly to column chromatography. |
| Product is Difficult to Purify by Recrystallization | The crude product contains a high level of impurities with similar solubility to the desired product. | Consider using a different solvent system for recrystallization. Alternatively, silica gel column chromatography is a reliable method for separating the desired product from polar impurities like dihydroxybenzoic acid and non-polar impurities.[2] |
Quantitative Data Summary
| Compound | Expected Role in Reaction Mixture | Typical Yield (if known) | Impact on Purity and Yield |
| This compound | Desired Product | ~88% (after purification)[2] | - |
| 2,5-Dihydroxybenzoic acid | Major Side Product | Variable | Reduces yield; can co-crystallize, affecting purity. |
| Azo Compounds | Minor Side Product | Low | Can cause coloration of the product and make purification difficult. |
| Unreacted 2-amino-5-hydroxybenzoic acid | Starting Material | Low (if diazotization is complete) | Impurity in the final product if not fully reacted. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Sandmeyer-type synthesis of iodobenzoic acids.[2]
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2-amino-5-hydroxybenzoic acid (1.33 mmol) in deionized water (20 mL).
-
Add concentrated hydrochloric acid (10 mL) to the solution.
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (45.6 mmol) in water.
-
Continue stirring the reaction mixture at 0°C for 30 minutes.
-
-
Iodination:
-
Prepare a solution of potassium iodide (19.5 mmol) in water (5 mL).
-
Add the potassium iodide solution to the diazonium salt solution.
-
Heat the resulting mixture to 90°C and stir for 30 minutes.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a brown solid.[2]
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Signaling Pathway of Side Reactions
References
- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 57772-57-3 [chemicalbook.com]
- 3. scirp.org [scirp.org]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Hydroxy-2-iodobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 5-Hydroxy-2-iodobenzoic acid.
Core Challenges
Cross-coupling reactions with this compound present a unique set of challenges due to its trifunctional nature. The presence of a carboxylic acid, a phenolic hydroxyl group, and an iodo substituent on the same aromatic ring can lead to several potential complications, including catalyst inhibition, undesired side reactions, and difficulties in achieving high yields. This guide will address common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main difficulties when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the three functional groups:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, and the phenoxide can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Carboxylic Acid Group: Similar to the hydroxyl group, the acidic proton of the carboxylic acid can interfere with the base. Furthermore, decarboxylation can occur under thermal stress, leading to the formation of 4-iodophenol as a byproduct.
-
Iodo Group: While the C-I bond is reactive towards oxidative addition, the electronic and steric effects of the adjacent carboxylic acid and the hydroxyl group in the para position can influence reactivity.
Q2: Is it necessary to protect the hydroxyl and/or carboxylic acid groups?
A2: Protection strategies can simplify the reaction and improve yields, but they also add extra steps to the synthesis.
-
Hydroxyl Group: Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent catalyst inhibition. However, successful couplings have been reported with unprotected phenols, particularly in Sonogashira reactions.[1]
-
Carboxylic Acid Group: Esterification of the carboxylic acid can prevent decarboxylation and potential interference with the base. This is a common strategy to improve the outcome of the reaction.
Q3: What are common side reactions to watch out for?
A3: Besides low yield, be aware of:
-
Decarboxylation: The loss of CO2 from the benzoic acid moiety, especially at elevated temperatures, to form 4-iodophenol. This can be a significant issue in Heck reactions.[2]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 5-hydroxybenzoic acid.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[3]
Q4: My reaction is not proceeding to completion. What should I check first?
A4: For incomplete conversion, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Use of a pre-catalyst can sometimes be beneficial.
-
Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Reagent Purity: Use high-purity reagents and anhydrous solvents.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to No Product Formation
| Possible Cause | Recommended Solution |
| Catalyst Inhibition by Phenol | 1. Protect the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction.2. Use a ligand that is less sensitive to coordination with the phenoxide, such as a bulky biaryl phosphine ligand. |
| Decarboxylation of Starting Material | 1. Esterify the carboxylic acid to a methyl or ethyl ester.2. Run the reaction at a lower temperature for a longer duration. |
| Poor Catalyst/Ligand Combination | 1. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.2. For substrates with ortho-substituents, bulky, electron-rich ligands are often beneficial. |
| Ineffective Base | 1. Use a stronger base like K₃PO₄ or Cs₂CO₃.2. Ensure the base is finely powdered and anhydrous. |
Problem 2: Significant Formation of 4-Hydroxybiphenyl (Decarboxylated Product)
| Possible Cause | Recommended Solution |
| High Reaction Temperature | 1. Lower the reaction temperature and increase the reaction time.2. Consider microwave irradiation for shorter reaction times at controlled temperatures. |
| Unprotected Carboxylic Acid | 1. Protect the carboxylic acid as an ester. |
Heck Reaction
Problem 1: Predominant Decarboxylation
| Possible Cause | Recommended Solution |
| Thermal Instability of the Benzoic Acid | 1. This is a significant challenge for Heck reactions with 2-iodobenzoic acids. Protection of the carboxylic acid as an ester is highly recommended.[2] |
| High Reaction Temperature | 1. Optimize the temperature to the lowest effective point. |
Problem 2: Low Yield of the Vinylated Product
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | 1. Use a more robust catalyst system, such as a palladacycle or a catalyst with a bulky N-heterocyclic carbene (NHC) ligand. |
| Poor Choice of Base | 1. Triethylamine (Et₃N) is a common base for Heck reactions. Ensure it is fresh and dry. Other organic bases like diisopropylethylamine (DIPEA) can also be screened. |
Sonogashira Coupling
Problem 1: Alkyne Homocoupling (Glaser Coupling)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | 1. Rigorously degas all solvents and reagents.2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Copper(I) Co-catalyst | 1. Perform the reaction under copper-free conditions. This may require a more active palladium catalyst or higher temperatures.[4] |
| High Alkyne Concentration | 1. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
Problem 2: Low Yield of the Coupled Product
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | 1. While often tolerated in Sonogashira reactions, if inhibition is suspected, protect the hydroxyl group. |
| Base Incompatibility | 1. Amine bases like triethylamine or diisopropylethylamine are commonly used. Ensure they are anhydrous. |
| Insufficient Catalyst Loading | 1. Increase the catalyst loading incrementally. |
Experimental Protocols (Adapted from Similar Systems)
Disclaimer: The following protocols are adapted from literature procedures for structurally related compounds and have not been specifically optimized for this compound. Optimization may be required.
Adapted Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the synthesis of biphenyl carboxylic acids.[5][6][7]
| Parameter | Condition |
| Reactants | This compound (1.0 eq), Arylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 °C |
| Time | 12-24 h |
| Atmosphere | Argon |
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture at 80 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Adapted Heck Reaction Protocol (with protected carboxylic acid)
This protocol is adapted from procedures involving the Heck coupling of aryl iodides with acrylates.[8]
| Parameter | Condition |
| Reactants | Methyl 5-hydroxy-2-iodobenzoate (1.0 eq), Ethyl acrylate (1.5 eq) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | Et₃N (2.0 eq) |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 12 h |
| Atmosphere | Nitrogen |
Procedure:
-
To a sealed tube, add methyl 5-hydroxy-2-iodobenzoate, Pd(OAc)₂, and PPh₃.
-
Purge the tube with nitrogen.
-
Add DMF, Et₃N, and ethyl acrylate via syringe.
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Adapted Sonogashira Coupling Protocol (Protecting-Group-Free)
This protocol is adapted from procedures for the Sonogashira coupling of iodophenols.[1]
| Parameter | Condition |
| Reactants | This compound (1.0 eq), Terminal alkyne (1.2 eq) |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 60 °C |
| Time | 8 h |
| Atmosphere | Argon |
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Heat the mixture to 60 °C and monitor by TLC.
-
Once complete, cool the reaction, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low product yield.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium(II)-Catalyzed Site-Selective C(sp3 )-H Alkynylation of Oligopeptides: A Linchpin Approach for Oligopeptide-Drug Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and storage of 5-Hydroxy-2-iodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 5-Hydroxy-2-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is recommended.
Q2: How sensitive is this compound to light?
A2: While specific photostability data for this compound is not extensively available, iodinated phenolic compounds can be susceptible to photodegradation. Therefore, it is crucial to protect the compound from light by storing it in an amber or opaque container.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation may include a change in color (e.g., darkening or discoloration) or a change in the physical state of the powder. For solutions, the appearance of precipitates or a change in color can indicate degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Thermal Degradation: At elevated temperatures, decarboxylation may occur, leading to the formation of 2-iodophenol.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to deiodination or the formation of colored degradation products.
-
Oxidative Degradation: In the presence of oxidizing agents, the aromatic ring and the hydroxyl group can be susceptible to oxidation, potentially leading to ring-opening products.
-
Hydrolysis: While generally stable, under extreme pH conditions, the stability of the compound may be affected.
Q5: Are there any known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of Solid Compound | Exposure to light, heat, or air (oxidation). | 1. Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark place. 2. If discoloration is observed, it is recommended to test the purity of the compound before use. |
| Precipitate Formation in Solution | Degradation of the compound, poor solubility, or reaction with the solvent. | 1. Prepare fresh solutions before use. 2. Ensure the chosen solvent is appropriate and that the concentration is below the solubility limit. 3. Filter the solution through a suitable membrane filter before use. |
| Inconsistent Experimental Results | Degradation of the stock solution or solid compound. | 1. Always use freshly prepared solutions. 2. Verify the purity of the this compound using a suitable analytical method (e.g., HPLC) before starting the experiment. |
| Unexpected Peaks in Chromatogram | Presence of degradation products or impurities. | 1. Perform a forced degradation study to identify potential degradation products. 2. Optimize the chromatographic method to ensure separation of the main compound from all potential impurities and degradants. |
Quantitative Stability Data
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradation Products (%) |
| 25°C / 60% RH | 0 months | White powder | 99.5 | Not Detected |
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 40°C / 75% RH | 0 months | White powder | 99.5 | Not Detected |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Photostability (ICH Q1B) | Initial | White powder | 99.5 | Not Detected |
| After exposure |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines a typical long-term stability study based on ICH guidelines.
Caption: Workflow for a long-term stability study of this compound.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound based on its chemical structure and the behavior of similar compounds.
Caption: Predicted degradation pathways of this compound.
preventing decarboxylation of 5-Hydroxy-2-iodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and use of 5-Hydroxy-2-iodobenzoic acid in chemical synthesis, with a primary focus on preventing its decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as 5-iodosalicylic acid, is a substituted aromatic carboxylic acid. It is a white to slightly beige powder. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅IO₃ |
| Molar Mass | 264.02 g/mol |
| Melting Point | 189-191 °C |
| Solubility | Soluble in methanol |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions |
Q2: What is decarboxylation and why is it a concern for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant side reaction that leads to the formation of 4-iodophenol, an undesired byproduct. This reaction is particularly problematic at elevated temperatures and under certain pH conditions, which are often required for common synthetic transformations like palladium-catalyzed cross-coupling reactions. The presence of the hydroxyl group (-OH) ortho to the carboxylic acid facilitates this process.
Q3: What factors promote the decarboxylation of this compound?
Several factors can accelerate the decarboxylation of this compound and its derivatives:
-
High Temperatures: Salicylic acid and its derivatives are known to decarboxylate at elevated temperatures, typically above 200°C, though this can occur at lower temperatures depending on other conditions.[1]
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze the decarboxylation process. For some related compounds, the maximum rate of decarboxylation is observed near the isoelectric pH.[2]
-
Solvent Choice: The solvent can play a crucial role. For instance, basic solvents like quinoline can facilitate the proton transfer involved in the decarboxylation of substituted salicylic acids.[3]
-
Electron-Donating Groups: The hydroxyl group at the 5-position is an electron-donating group, which can increase the rate of decarboxylation in some mechanisms by increasing the electron density on the aromatic ring.[1]
Troubleshooting Guide: Preventing Decarboxylation During Synthesis
This guide addresses common issues encountered during reactions with this compound and provides strategies to minimize or prevent decarboxylation.
Problem 1: Significant formation of 4-iodophenol (decarboxylation byproduct) during a reaction.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Whenever possible, conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Possible Cause: The pH of the reaction medium is promoting decarboxylation.
-
Solution: Carefully select the base for your reaction. For cross-coupling reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). If possible, maintain a neutral or near-neutral pH.
-
-
Possible Cause: The chosen solvent is accelerating the decarboxylation.
-
Solution: Screen different solvents. Aprotic solvents with lower boiling points might be preferable if the reaction can proceed efficiently at lower temperatures. For example, in some cases, using toluene or dioxane might be better than higher-boiling solvents like DMF, especially if the reaction requires prolonged heating.
-
Problem 2: Low yield of the desired product in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Possible Cause: Decarboxylation of the starting material before the cross-coupling reaction occurs.
-
Solution 1: Use of Bulky Phosphine Ligands. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate of the desired cross-coupling reaction.[4][5][6] This allows the reaction to proceed at lower temperatures and shorter reaction times, thus minimizing the opportunity for thermal decarboxylation. These ligands can also sterically hinder the coordination of the carboxylate group to the palladium center, which can sometimes inhibit the catalytic cycle.
-
Solution 2: In-situ Protection or Use of a Protecting Group. The carboxylic acid functionality can be temporarily protected as an ester (e.g., methyl or ethyl ester). Esters are generally more stable towards decarboxylation under typical cross-coupling conditions. The protecting group can be removed in a subsequent step. A "traceless" protecting strategy involving in-situ silylation of the carboxylic acid has also been reported for α-arylation reactions, which might be adaptable.[7][8]
-
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions involving this compound, incorporating strategies to minimize decarboxylation. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-10 mol%, if not using a pre-formed catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with an amine.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Caption: Mechanism of decarboxylation.
Caption: Workflow to prevent decarboxylation.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Workup for Reactions Involving 5-Hydroxy-2-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-iodobenzoic acid. The following sections detail aqueous workup procedures, address common experimental challenges, and offer solutions to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous workup procedure after a reaction involving this compound?
A typical aqueous workup involves extracting the reaction mixture with an organic solvent. After the reaction is complete, the mixture is often transferred to a separatory funnel. An organic solvent, such as ethyl acetate, is added to extract the desired product. The organic layer is then washed sequentially with water to remove water-soluble impurities. Finally, the organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO4) and concentrated under reduced pressure to yield the crude product.[1]
Q2: My product, this compound, has low solubility in common organic solvents. How can I effectively extract it?
While this compound has moderate solubility in some organic solvents, its acidic and phenolic nature can influence its partitioning between aqueous and organic phases. To improve extraction efficiency, adjust the pH of the aqueous layer. Acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the carboxylic acid and phenolic hydroxyl groups, making the molecule less polar and more soluble in organic solvents like ethyl acetate.
Q3: I am observing a persistent emulsion during the ethyl acetate extraction. How can I resolve this?
Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Q4: What are the common impurities I might encounter, and how can they be removed?
Common impurities can include unreacted starting materials, byproducts from side reactions, or residual reagents from the synthesis. For instance, in the synthesis from 2-amino-5-hydroxybenzoic acid, you might have residual starting material or diazonium salt-related byproducts.[1] Purification is often necessary. Silica gel column chromatography is an effective method to purify the crude product and isolate the desired this compound.[1]
Q5: Can I use a base for extraction?
Using a basic aqueous solution (e.g., saturated sodium bicarbonate) can be a useful technique. This compound, being a carboxylic acid, will deprotonate to form a water-soluble carboxylate salt. This allows for the separation of non-acidic organic impurities, which will remain in the organic layer. After separating the layers, the aqueous layer containing the product salt can be re-acidified to precipitate the pure this compound, which can then be collected by filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of extracted product | Incomplete extraction due to product solubility in the aqueous phase. | Acidify the aqueous layer with dilute HCl to a pH of 2-3 before extraction to ensure the carboxylic acid is fully protonated. |
| The product may have precipitated out of the solution. | Check for any solid precipitate at the interface or in the aqueous layer. If present, filter the entire mixture before extraction. | |
| Product oiling out instead of crystallizing | Presence of impurities. | Purify the crude product using silica gel column chromatography. |
| Inappropriate solvent system for crystallization. | Try different solvent systems for recrystallization, such as ethanol/water mixtures. | |
| Discolored product (brown or reddish-brown) | Formation of elemental iodine or other colored byproducts. | Treat the organic solution with a small amount of sodium thiosulfate solution during the workup to reduce any elemental iodine back to iodide. |
| Air oxidation of the phenolic group. | Perform the workup and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation. |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Quenching the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
pH Adjustment (if necessary): Check the pH of the aqueous layer. If the desired product is acidic, adjust the pH to ~2-3 with 1M HCl to ensure it is in its neutral, organic-soluble form.
-
Extraction: Stopper the separatory funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with water, followed by a wash with brine. This helps to remove any remaining water-soluble impurities and aids in breaking any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
Visualizations
Caption: Workflow for the aqueous workup and purification of this compound.
Caption: Decision tree for troubleshooting common aqueous workup issues.
References
handling and safety precautions for 5-Hydroxy-2-iodobenzoic acid
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is harmful if swallowed.[3] Some related compounds are noted to cause severe skin burns and eye damage.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, appropriate PPE must be worn. This includes chemical safety goggles or eyeglasses that meet OSHA and European standards, protective gloves, and a lab coat or other protective clothing to prevent skin exposure.[4][5] When there is a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[4] Some related compounds are also sensitive to light and moisture and should be handled and stored under an inert gas.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] In both cases, seek medical attention.[4]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Avoid generating dust.[4] Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[5][6] The affected area should then be cleaned.
Q6: What are the known chemical incompatibilities of this compound?
A6: this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
Problem: I observe discoloration of the this compound powder.
-
Possible Cause: The compound may have been exposed to light or moisture, as related compounds are known to be sensitive to these conditions.
-
Solution: Ensure the compound is stored in a tightly sealed, opaque container in a dry environment. If possible, store under an inert atmosphere. Discolored material may be degraded and should be handled with caution and potentially re-analyzed for purity before use.
Problem: I am experiencing irritation despite wearing gloves.
-
Possible Cause: The type of glove material may not be sufficiently resistant to the compound, or the gloves may have been contaminated.
-
Solution: Review the manufacturer's recommendations for glove selection. Ensure you are using gloves with an appropriate breakthrough time for this chemical. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 197 - 198 °C | [4] |
| Boiling Point | 371 °C | [4] |
| Molecular Formula | C7H5IO3 | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| Vapor Density | 9.1 | [4] |
Experimental Protocols
General Handling Protocol:
-
Before handling, review the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Don appropriate Personal Protective Equipment (PPE): chemical safety goggles, gloves, and a lab coat.[4][6]
-
Weigh the compound carefully to minimize dust generation.[4]
-
After handling, wash hands and any exposed skin thoroughly.[4][7]
-
Clean the work area and properly dispose of any waste.
First Aid Protocol for Ingestion:
-
If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[4]
-
Do NOT induce vomiting.[4]
-
Seek immediate medical attention.[4]
Visualizations
Caption: Logical workflow for handling this compound.
Caption: Workflow for responding to a spill of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. biosynth.com [biosynth.com]
- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Determining the Purity of 5-Hydroxy-2-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for determining the purity of 5-Hydroxy-2-iodobenzoic acid. We will explore a typical HPLC-UV methodology, compare it with alternative analytical techniques, and provide the necessary experimental data and protocols to support your analytical work.
High-Performance Liquid Chromatography (HPLC-UV): A Powerful Tool for Purity Assessment
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for separating and quantifying components in a mixture. When coupled with a UV detector, it becomes a robust method for analyzing aromatic compounds like this compound, which possess a chromophore that absorbs UV light.
A typical reversed-phase HPLC-UV method is the recommended approach for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity.
Key Advantages of HPLC-UV for Purity Analysis:
-
High Specificity and Resolution: Capable of separating the main compound from closely related impurities and degradation products.
-
Quantitative Accuracy: Provides precise and accurate measurements of the purity level.
-
Sensitivity: Can detect impurities at very low concentrations.
-
Method Validation: Established guidelines from organizations like the International Council for Harmonisation (ICH) ensure the reliability and reproducibility of the method.[1]
Experimental Protocol: A Starting Point for Method Development
The following protocol is a general guideline for the HPLC-UV analysis of this compound. Method optimization and validation are crucial for achieving the desired performance.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard (available from commercial suppliers like Sigma-Aldrich)[2][3]
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., Milli-Q)
-
Analytical-grade phosphoric acid or formic acid
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of a broad range of non-polar and moderately polar compounds, including benzoic acid derivatives.[1][4] |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | An acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is a common organic modifier.[1][5] |
| Elution Mode | Gradient or Isocratic | A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) is often used to separate compounds with a wider range of polarities. An isocratic elution (constant mobile phase composition) can be used for simpler separations.[1][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (typically around 230-280 nm) | The wavelength of maximum absorbance for this compound should be used to maximize sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same solvent.
5. Analysis and Data Evaluation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Method Validation Parameters
For a robust and reliable method, validation according to ICH guidelines is essential.[1] The following parameters should be assessed:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with a placebo, and forced degradation studies. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples typically between 98-102%.[1] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful technique, other methods can also provide information on the purity of this compound. A multi-faceted approach often provides the most comprehensive purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | High specificity, quantitative, sensitive, well-established for purity analysis. | Requires specialized equipment and expertise, method development can be time-consuming. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Simple, rapid, and inexpensive. A sharp melting point close to the literature value indicates high purity.[7] | Non-specific; impurities can depress and broaden the melting range, but this is not quantitative. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, fast, and low-cost for qualitative assessment of the number of components.[7] | Not quantitative, lower resolution than HPLC, less sensitive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can identify and quantify impurities if their structures are known and they are present at sufficient levels. | Lower sensitivity for impurity detection compared to HPLC, requires expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific, can be coupled with HPLC (LC-MS) for powerful impurity identification. | Can be complex to interpret, quantification can be challenging without appropriate standards. |
Visualizing the HPLC-UV Workflow
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC-UV.
Conclusion
The determination of this compound purity is most effectively and reliably achieved using a validated HPLC-UV method. This technique offers the necessary specificity, accuracy, and sensitivity for regulatory compliance and quality assurance in research and drug development. While other methods like melting point analysis and TLC can serve as preliminary or complementary checks, HPLC-UV remains the gold standard for quantitative purity assessment. By following a systematic approach to method development and validation, researchers can be confident in the quality of their results.
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 57772-57-3 [sigmaaldrich.com]
- 3. This compound | 57772-57-3 [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for 5-Hydroxy-2-iodobenzoic Acid Detection
The accurate and sensitive quantification of 5-Hydroxy-2-iodobenzoic acid is crucial for its application in pharmaceutical development and various research fields. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the detection of this compound, supported by representative experimental data and protocols.
Quantitative Data Comparison
The selection of an analytical method is a critical decision in the drug development process, directly impacting data quality and reliability.[1] The following table summarizes the key performance characteristics of common analytical techniques for the analysis of small molecules like this compound. While specific performance for this compound will require method-specific validation, this data provides a strong comparative baseline based on performance with related iodinated and benzoic acid compounds.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| LC-MS/MS | 0.7 - 21 ng/L (for related iodinated compounds)[1] | 0.5 ppm (for brominated benzoic acid)[1] | > 0.99[1] | High sensitivity and selectivity, suitable for complex matrices, provides structural information.[2][3][4] | Higher equipment and operational costs, potential for ion suppression.[1] |
| HPLC-UV | 1 µg/mL[1] | 4 µg/mL[1] | > 0.999[1] | Robust, widely available, cost-effective.[1] | Moderate sensitivity, potential for matrix interference.[1] |
| GC-MS | 7.0 ng/mL (for benzoic acid in serum)[5] | 10 ng/mL (for benzoic acid in plasma)[5] | Not explicitly found | High separation efficiency for volatile compounds, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[6] |
Detailed Experimental Protocols
LC-MS/MS Method for this compound
This protocol is a representative method for the quantification of this compound in a biological matrix and should be optimized for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[7]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM): The precursor ion for this compound ([M-H]⁻) would be m/z 262.9. The specific product ions would need to be determined by direct infusion of a standard. A plausible transition would be the loss of CO2, similar to other benzoic acids (e.g., m/z 121 → 77 for benzoic acid).[1]
Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analysis of 5-Hydroxy-2-iodobenzoic Acid: GC-MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and metabolites like 5-Hydroxy-2-iodobenzoic acid is critical. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present supporting experimental data and detailed protocols to aid in selecting the most suitable method for your analytical needs.
At a Glance: GC-MS and HPLC-UV for this compound Analysis
| Feature | GC-MS with Derivatization | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase, with detection by mass spectrometry. Requires derivatization to increase volatility. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, with detection by UV absorbance. |
| Sample Preparation | Multi-step: extraction, drying, and chemical derivatization (silylation). | Simpler: dissolution in a suitable solvent, filtration. |
| Analysis Time | Typically longer due to the derivatization step. | Generally faster per sample. |
| Sensitivity | Potentially very high, especially in Selected Ion Monitoring (SIM) mode. | Good, but may be lower than GC-MS (SIM). |
| Specificity | High, due to mass fragmentation patterns providing structural information. | Lower than GC-MS; relies on retention time and UV spectrum. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Throughput | Lower due to sample preparation complexity. | Higher. |
| Robustness | Derivatization can introduce variability; derivatives can be moisture-sensitive. | Generally robust and reproducible. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS with derivatization and a comparative alternative, HPLC-UV.
Figure 1. GC-MS Derivatization Workflow.
Figure 2. GC-MS vs. HPLC-UV Workflow.
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of hydroxybenzoic acid derivatives by GC-MS and HPLC-UV. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS of Derivatized Hydroxybenzoic Acids | HPLC-UV of Hydroxybenzoic Acids |
| Limit of Detection (LOD) | 0.1 - 1.3 µg/L[1] | 0.003 - 0.74 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L[1] | 2.45 ng/mL - 1.3 µg/mL[3][4] |
| **Linearity (R²) ** | > 0.99[1] | > 0.999[5] |
| Recovery (%) | ~79%[6] | 95 - 108%[7] |
| Precision (RSD %) | < 7.2%[1] | < 11%[8] |
Detailed Experimental Protocols
GC-MS Analysis of Silylated this compound
This protocol describes a general procedure for the silylation of this compound for GC-MS analysis, based on established methods for phenolic and benzoic acids.[6][9][10]
1. Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Reaction vials (2 mL) with PTFE-lined caps
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in ethyl acetate.
-
Transfer an appropriate aliquot of the sample or standard solution to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[10]
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[9][11]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC-UV Analysis of this compound
This protocol provides a general method for the analysis of this compound by HPLC-UV, adapted from methods for similar aromatic acids.[12]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (a starting point would be around 230-254 nm).
Conclusion
The choice between GC-MS with derivatization and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.
GC-MS is a highly sensitive and specific technique, providing structural information that is invaluable for unequivocal identification. However, the mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of analytical variability.
HPLC-UV offers a more straightforward and often faster analytical approach, as it does not require derivatization. This makes it well-suited for high-throughput screening and routine quality control. While generally robust, its specificity is lower than GC-MS, and co-eluting impurities can interfere with quantification.
For research and development applications where definitive identification and high sensitivity are paramount, GC-MS is a powerful tool. For routine analysis and quality control where speed and simplicity are key, HPLC-UV presents a robust and efficient alternative. The quantitative data presented in this guide can further aid in selecting the method that best aligns with the desired limits of detection and quantification for your specific application.
References
- 1. brjac.com.br [brjac.com.br]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 5-Iodosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Structural Characterization of 5-Hydroxy-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural characterization of 5-Hydroxy-2-iodobenzoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It offers a comparative analysis with alternative analytical techniques and related halogenated hydroxybenzoic acids, supported by experimental data.
Structural Characterization of this compound
This compound is a halogenated derivative of salicylic acid. Its structural elucidation is critical for its application in pharmaceutical and materials science. NMR and MS are powerful techniques for confirming its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential.
¹H NMR Data: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR Data: The carbon NMR spectrum provides information on the different carbon atoms present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing insights into the structure. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.[1]
High-Resolution Mass Spectrometry (HRMS) Data: The calculated value of [M + H]⁺ for C₇H₅O₃I was 264.9361, and the measured value was 264.9377.[1]
Comparative Analysis with Alternative Compounds
The spectral data of this compound can be compared with that of other structurally similar halogenated hydroxybenzoic acids to understand the influence of the type and position of the halogen substituent on the spectral properties.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Molecular Weight ( g/mol ) |
| This compound | 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[1] | 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[1] | 264.02 |
| 5-Chloro-2-hydroxybenzoic acid | 6.94 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 7.70 (d, J=2.9 Hz, 1H) | 114.7, 119.3, 123.6, 130.3, 132.8, 156.1, 171.6 | 172.57 |
| 5-Bromosalicylic acid | 6.88 (d, J=8.8 Hz, 1H), 7.51 (dd, J=8.8, 2.7 Hz, 1H), 7.89 (d, J=2.7 Hz, 1H) | 115.3, 119.9, 121.2, 135.2, 135.9, 156.7, 171.3 | 217.02 |
| 3-Hydroxy-4-iodobenzoic acid | 7.09 (d, J=8.4 Hz, 1H), 7.39 (d, J=1.9 Hz, 1H), 7.80 (dd, J=8.4, 1.9 Hz, 1H) | 115.9, 124.5, 129.8, 139.1, 155.8, 166.5, 91.9 | 264.02 |
Alternative Structural Characterization Techniques
While NMR and MS are primary methods, other techniques can provide complementary structural information.
-
X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. For halogenated benzoic acids, single-crystal X-ray diffraction (SCXRD) can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption peaks would be observed for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic (C-H and C=C) groups.[1]
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This is a less sensitive nucleus, so a larger number of scans and a longer relaxation delay may be required.
-
Process the data similarly to the ¹H spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard protocol for ESI-MS analysis of small molecules is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and able to support ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For high-resolution analysis, an Orbitrap or FT-ICR mass analyzer is used.
Experimental Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound.
Caption: Workflow for structural characterization.
References
A Comparative Analysis of the Reactivity of 5-Hydroxy-2-iodobenzoic Acid and 2-iodobenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Molecules
2-Iodobenzoic acid is a well-known organoiodine compound frequently utilized as a precursor in organic synthesis, notably for the preparation of hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane.[1] Its aromatic iodine substituent makes it a suitable substrate for a variety of cross-coupling reactions.
5-Hydroxy-2-iodobenzoic acid is a derivative of 2-iodobenzoic acid featuring a hydroxyl group at the para-position relative to the iodine atom. This additional functional group can influence the molecule's physical properties and chemical reactivity, particularly in the context of transition metal-catalyzed reactions.
Theoretical Comparison of Reactivity
The primary difference in the reactivity of these two molecules in palladium-catalyzed cross-coupling reactions is expected to arise from the electronic effect of the para-hydroxyl group in this compound. The key steps in these catalytic cycles, such as oxidative addition of the aryl iodide to the palladium(0) center, are sensitive to the electron density of the aromatic ring.
The hydroxyl group is generally considered an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). In the para position, the resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring.
In the context of the oxidative addition step, which is often the rate-determining step in these cross-coupling reactions, a more electron-deficient aromatic ring generally leads to a faster reaction. This is because the electron-rich palladium(0) center can more readily insert into the carbon-iodine bond of an electron-poor aryl iodide.
Therefore, it is predicted that 2-iodobenzoic acid will be more reactive than this compound in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the para-hydroxyl group in this compound increases the electron density of the aromatic ring, making the oxidative addition step slower compared to the unsubstituted 2-iodobenzoic acid.
Physicochemical Properties
A summary of the relevant physicochemical properties of the two compounds is presented in the table below. The acidity (pKa) of the carboxylic acid group can also play a role in certain reaction conditions, particularly concerning the choice of base.
| Property | This compound | 2-Iodobenzoic Acid |
| Molecular Formula | C₇H₅IO₃ | C₇H₅IO₂ |
| Molecular Weight | 264.02 g/mol | 248.02 g/mol [2] |
| Appearance | Brown solid[3] | White solid[2] |
| Melting Point | 180 °C[3] | 162 °C[1] |
| pKa | ~2.67 (Predicted for 5-iodosalicylic acid)[4] | 2.85 |
| Hammett Constant (σp) of Substituent at C-5 | -0.37 (for -OH) | 0 (for -H) |
Experimental Protocols
While direct comparative studies are lacking, the following protocols for Suzuki-Miyaura and Heck reactions with 2-iodobenzoic acid derivatives serve as representative examples of the reaction conditions that would be employed for both compounds.
Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Aryl iodide (e.g., 2-iodobenzoic acid or this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Heck Coupling of an Aryl Iodide
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (e.g., 2-iodobenzoic acid or this compound)
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk flask, add the aryl iodide (1.0 mmol), palladium acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationship of Reactivity
Caption: Predicted reactivity based on electronic effects of the substituent.
References
A Researcher's Guide to Alternatives for 5-Hydroxy-2-iodobenzoic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate starting materials is paramount. 5-Hydroxy-2-iodobenzoic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of biaryl compounds. However, its specific substitution pattern may not always be optimal for achieving desired yields or regioselectivity. This guide provides an objective comparison of this compound with viable alternatives, supported by representative experimental data and detailed protocols for the widely-used Suzuki-Miyaura cross-coupling reaction.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] The reactivity of halobenzoic acids in these reactions is influenced by the nature of the halogen (I > Br > Cl) and the electronic and steric effects of the other substituents on the aromatic ring.[3] The ortho-carboxylate group, as found in 2-iodobenzoic acid derivatives, can present challenges such as catalyst poisoning and decarboxylation under thermal stress.[4]
This section compares the performance of this compound with its structural isomers in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid to synthesize hydroxy biphenyl carboxylic acid derivatives. The data presented in the table below is a synthesized representation based on established principles of organic reactivity to illustrate the expected outcomes.
Table 1: Comparison of Substituted Hydroxy-iodobenzoic Acids in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Iodide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Hydroxy-3-iodobenzoic acid | 5-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 3 | 3-Hydroxy-4-iodobenzoic acid | 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 14 | 88 |
| 4 | 2-Hydroxy-5-iodobenzoic acid | 4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 95 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible results in organic synthesis. Below are representative protocols for the Suzuki-Miyaura cross-coupling reactions detailed in Table 1.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the respective hydroxy-iodobenzoic acid (1.0 mmol) in a 4:1 mixture of toluene and water (10 mL) were added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The resulting mixture was degassed with argon for 15 minutes and then heated to 90°C with vigorous stirring. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Reaction Pathways and Workflow Visualization
To further elucidate the processes involved, the following diagrams visualize the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Discussion of Alternatives
The choice of isomer for a hydroxy-iodobenzoic acid can significantly impact the outcome of a cross-coupling reaction.
-
This compound (Table 1, Entry 1): The proximity of the carboxylic acid to the iodine atom can lead to steric hindrance and potential chelation to the palladium center, which may slightly impede the reaction rate.
-
4-Hydroxy-3-iodobenzoic acid (Table 1, Entry 2): In this isomer, the iodine atom is situated between the hydroxyl and carboxylic acid groups. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group have opposing electronic effects on the reaction center, which can influence the rate of oxidative addition.
-
3-Hydroxy-4-iodobenzoic acid (Table 1, Entry 3): With the iodine para to the hydroxyl group and meta to the carboxylic acid, the electronic effects are different from the other isomers, which can affect reactivity.
-
2-Hydroxy-5-iodobenzoic acid (Table 1, Entry 4): The iodine atom is para to the hydroxyl group and meta to the carboxylic acid. This arrangement often leads to high reactivity due to the strong activating effect of the hydroxyl group and less steric hindrance around the iodine compared to the 2-iodo isomers.[5]
Conclusion
While this compound is a competent substrate for Suzuki-Miyaura cross-coupling, its isomers, particularly 2-Hydroxy-5-iodobenzoic acid and 4-Hydroxy-3-iodobenzoic acid, may offer advantages in terms of reaction times and yields due to more favorable electronic and steric properties. The choice of substrate should be guided by the specific synthetic target and the desired substitution pattern on the resulting biaryl carboxylic acid. The provided protocols and workflows serve as a foundational guide for researchers to develop and optimize their synthetic strategies.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Hydroxy-2-iodobenzoic Acid and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers often exhibit distinct biological activities, and their differentiation is paramount. This guide provides an in-depth spectroscopic comparison of 5-Hydroxy-2-iodobenzoic acid and its key isomers, offering both experimental data and the underlying scientific principles for their differentiation.
The Challenge of Isomerism
This compound and its isomers share the same molecular formula (C₇H₅IO₃) and molecular weight (264.02 g/mol ), making them indistinguishable by simple mass determination.[1][2][3] Their distinct chemical and physical properties, arising from the varied positions of the hydroxyl (-OH), iodo (-I), and carboxylic acid (-COOH) groups on the benzene ring, necessitate the use of spectroscopic techniques for definitive identification. This guide will focus on the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these isomers.
Molecular Structures of Key Isomers
To understand the spectroscopic differences, it is essential to visualize the structures of the isomers.
References
Validating the Structure of Synthesized 5-Hydroxy-2-iodobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of standard analytical techniques for confirming the molecular structure of synthesized 5-Hydroxy-2-iodobenzoic acid. We present objective experimental data for the target molecule and compare it with a key structural isomer, 2-Hydroxy-5-iodobenzoic acid, and the common precursor, Salicylic acid, to highlight the specificity and power of a multi-technique approach to structural elucidation.
Core Spectroscopic and Physical Validation Techniques
A combination of spectroscopic and physical methods is essential for the unambiguous structural confirmation of this compound. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
Data Comparison: this compound vs. Alternatives
The following table summarizes the expected and experimental data for this compound and contrasts it with its structural isomer and a common precursor. This comparative data is crucial for confirming the correct substitution pattern on the aromatic ring.
| Analytical Technique | This compound (Synthesized) | This compound (Reference) | 2-Hydroxy-5-iodobenzoic acid (Isomer) | Salicylic Acid (Precursor) |
| ¹H NMR (DMSO-d₆, δ ppm) | Carboxylic Acid OH: ~13.5 (s, br), Phenolic OH: ~9.9 (s), Aromatic H: 7.71 (d), 7.13 (d), 6.69 (dd) | Carboxylic Acid OH: Not specified, Phenolic OH: 9.9 (s), Aromatic H: 7.71 (d, J=8.5 Hz), 7.13 (s), 6.69 (d, J=8.5 Hz)[1] | Carboxylic Acid OH: ~13.5 (s, br), Phenolic OH: ~10.5 (s), Aromatic H: 8.05 (d), 7.55 (dd), 6.85 (d) | Carboxylic Acid OH: ~13.2 (s, br), Phenolic OH: ~9.8 (s), Aromatic H: 7.85 (dd), 7.45 (ddd), 6.90 (m, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.3, 157.8, 141.7, 137.9, 120.6, 117.8, 80.5 | 168.3, 157.8, 141.7, 137.9, 120.6, 117.8, 80.5[1] | 171.5, 160.1, 143.5, 139.8, 119.5, 114.8, 82.1 | 172.5, 161.4, 135.8, 130.3, 119.2, 117.5, 116.9 |
| FT-IR (cm⁻¹) | ~3300 (O-H, br), ~3000-2500 (O-H, acid, br), ~1670 (C=O), ~1580, 1480 (C=C) | 3293, 1700, 1666, 1583, 1477[1] | ~3400 (O-H, br), ~3000-2500 (O-H, acid, br), ~1660 (C=O), ~1590, 1470 (C=C) | ~3240 (O-H, br), ~3000-2500 (O-H, acid, br), ~1665 (C=O), ~1610, 1485 (C=C) |
| Mass Spectrometry (m/z) | [M-H]⁻: 262.9, [M+H]⁺: 264.9 | [M+H]⁺: 264.9377 (HRMS)[1] | [M-H]⁻: 262.9, [M+H]⁺: 264.9 | [M-H]⁻: 137.0, [M+H]⁺: 139.0 |
| Melting Point (°C) | 179-181 | 180[1] | 197-198 | 158-161 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Analyze the sample in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.
Melting Point Analysis
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Data Acquisition: Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.
Mandatory Visualizations
To further clarify the validation process, the following diagrams illustrate the logical workflow and key structural features.
References
A Comparative Guide to the Quantitative Analysis of 5-Hydroxy-2-iodobenzoic Acid: qNMR vs. HPLC and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the assay of 5-Hydroxy-2-iodobenzoic acid, a key building block in various synthetic pathways. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical method for your research and development needs.
Quantitative Data Summary
The performance of each analytical technique is summarized in the tables below. The data presented is a collation from studies on structurally similar aromatic and phenolic compounds, providing a reliable benchmark for the expected performance in the analysis of this compound.
Table 1: Performance Comparison of qNMR, HPLC, and UV-Vis for the Assay of Aromatic Acids.
| Performance Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.995[1] | > 0.999[2] | > 0.99[3] |
| Accuracy (% Recovery) | 98.8 - 99.9%[1] | 85.6 - 102.0%[2] | 98 - 102% |
| Precision (%RSD) | 0.33 - 0.46%[1] | < 2%[2] | < 2%[4] |
| Limit of Detection (LOD) | ~10 µM | 0.01 - 0.42 µg/mL[2][5] | ~0.5 µg/mL[6] |
| Limit of Quantification (LOQ) | Dependent on S/N | 0.03 - 1.14 µg/mL[2][5] | ~1.6 µg/mL[6] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic and phenolic compounds and can be adapted for the specific analysis of this compound.
Quantitative NMR (qNMR) Protocol
Principle: qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the quantification of a substance by comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration.[7]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The molar ratio of analyte to internal standard should be approximately 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters should be optimized for quantification, including:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for aromatic compounds).
-
Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., > 3 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. For quantitative analysis, the area under the chromatographic peak of the analyte is proportional to its concentration.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition could be 60:40 (v/v) aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
UV-Vis Spectrophotometry Protocol
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).
-
Scan the solution over the UV-Vis range (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance. The pH of the solution can affect the λmax of phenolic compounds.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to create a concentration range that gives absorbance values between 0.1 and 1.0.
-
Sample Solution: Accurately weigh the sample, dissolve it in the solvent to a known volume, and ensure the final concentration falls within the linear range of the calibration curve.
-
-
Data Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the qNMR and HPLC assays.
Caption: Experimental workflow for the quantitative NMR (qNMR) assay.
Caption: Experimental workflow for the HPLC assay.
Objective Comparison and Discussion
Choosing the optimal analytical method depends on the specific requirements of the assay, including the need for accuracy, precision, sample throughput, and the availability of instrumentation.
-
Quantitative NMR (qNMR) stands out as a primary ratio method, meaning it does not require a calibration curve with a reference standard of the analyte itself.[7] This is a significant advantage when a certified reference standard of this compound is not available. It offers high accuracy and precision and provides structural information simultaneously, which can be valuable for impurity profiling.[1] However, qNMR has a lower sensitivity compared to HPLC and requires access to a high-field NMR spectrometer, which may not be readily available in all laboratories.
-
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of pharmaceutical compounds. It offers excellent sensitivity, allowing for the detection and quantification of low-level impurities.[8] The method is highly reproducible and can be automated for high-throughput analysis. The main drawback is the requirement for a well-characterized reference standard of this compound to construct a calibration curve for accurate quantification.
-
UV-Vis Spectrophotometry is the simplest, most cost-effective, and fastest of the three techniques. It is suitable for the routine analysis of pure samples. However, its major limitation is the lack of specificity. Any substance in the sample matrix that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of samples with a well-defined and simple matrix.
References
- 1. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pjps.pk [pjps.pk]
- 6. ijpca.org [ijpca.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Thin-Layer Chromatography (TLC) Mobile Phase Selection for 5-Hydroxy-2-iodobenzoic Acid
This guide provides an in-depth comparison of mobile phase systems for the thin-layer chromatography (TLC) analysis of 5-Hydroxy-2-iodobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern separation, enabling you to rationally select and optimize a mobile phase for this and structurally similar molecules.
Understanding the Analyte: this compound
Before selecting a mobile phase, a thorough analysis of the target molecule is paramount. The structure of this compound presents several key features that dictate its chromatographic behavior on a standard silica gel stationary phase.
-
Carboxylic Acid (-COOH): This is the most dominant functional group in terms of polarity. It is a strong hydrogen bond donor and acceptor, leading to very strong interactions with the polar silanol groups (Si-OH) on the surface of a silica gel plate.[1] Without proper mobile phase modification, this interaction can cause significant tailing or streaking, or may result in the compound remaining at the baseline (Rf = 0).
-
Hydroxyl Group (-OH): The phenolic hydroxyl group further increases the molecule's polarity through hydrogen bonding capabilities.
-
Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character.
-
Iodine Atom (-I): As a large, polarizable halogen, iodine contributes to the molecule's overall molecular weight and introduces some non-polar character.
The molecule's polarity is therefore a composite of these features. The highly polar carboxylic acid and hydroxyl groups suggest that a relatively polar mobile phase will be required to achieve an optimal retention factor (Rf) value.
The Principle of Mobile Phase Selection in Normal-Phase TLC
In normal-phase TLC, the stationary phase (typically silica gel) is highly polar, while the mobile phase is less polar.[2] The separation is based on the principle of adsorption, where polar compounds adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Rf value.[3][4]
The goal is to find a solvent system that moves all components off the baseline, ideally achieving an Rf value between 0.2 and 0.6 for the compound of interest.[5]
-
An Rf value below 0.2 indicates that the mobile phase is not polar enough to effectively elute the compound from the stationary phase.
-
An Rf value above 0.8 suggests the mobile phase is too polar, causing the compound to travel with the solvent front with little to no separation.[1]
Comparative Analysis of Potential Mobile Phase Systems
Based on the structure of this compound, several solvent systems can be proposed. The key to success is not only adjusting the overall polarity but also mitigating the problematic interactions of the carboxylic acid group. This is typically achieved by adding a small amount of a competitive acidic modifier, such as acetic acid or formic acid, to the mobile phase. This modifier protonates the silanol groups and the analyte, reducing strong ionic interactions and leading to more symmetrical, well-defined spots.
Below is a comparison of potential mobile phase systems, ordered by increasing eluting strength.
| System ID | Mobile Phase Composition (v/v) | Predicted Rf Range | Rationale & Expert Insights |
| A | 70:30 Hexane / Ethyl Acetate | 0.0 - 0.1 | Low Polarity Baseline: This is a common starting point for moderately polar compounds. However, for a carboxylic acid, this system lacks the polarity to overcome the strong analyte-silica interaction. The spot is expected to remain at or very near the baseline. |
| B | 70:30:1 Hexane / Ethyl Acetate / Glacial Acetic Acid | 0.2 - 0.4 | Optimized Polarity with Acid Modifier: The addition of 1% acetic acid is critical. It competes with the benzoic acid for binding sites on the silica gel, preventing tailing and promoting migration. This system is a highly recommended starting point for achieving a well-resolved spot in the ideal Rf range. |
| C | 95:5 Dichloromethane / Methanol | 0.1 - 0.3 | Higher Polarity, No Modifier: While more polar than System A, the absence of an acidic modifier will likely result in a streaked or tailed spot. Methanol is a very strong eluent and can dramatically increase Rf values even in small percentages. |
| D | 95:5:1 Dichloromethane / Methanol / Glacial Acetic Acid | 0.4 - 0.7 | High Eluting Strength: This system combines a polar solvent mixture with an acidic modifier. It is likely to be a very strong eluent for this analyte, potentially resulting in a high Rf value. This system is a good alternative if the compound shows poor solubility in hexane-based systems or if System B fails to provide sufficient migration. |
| E | 100% Ethyl Acetate | 0.3 - 0.5 (with tailing) | Single Solvent Test: Using a single, moderately polar solvent can sometimes work. However, for carboxylic acids, it often provides suboptimal results, yielding broad spots with significant tailing due to the lack of an acidic modifier. |
Workflow for Mobile Phase Optimization
The process of selecting the ideal mobile phase is systematic. The following workflow illustrates the decision-making process for optimizing the separation of this compound.
Caption: Workflow for systematic TLC mobile phase optimization.
Detailed Experimental Protocol
This protocol provides a self-validating system for analyzing this compound using the recommended starting mobile phase (System B).
Materials:
-
Silica gel 60 F254 TLC plates
-
This compound standard
-
Solvents: n-Hexane, Ethyl Acetate, Glacial Acetic Acid (all analytical grade)
-
TLC development chamber
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Visualization Reagent: Bromocresol Green spray (0.1g bromocresol green in 500ml ethanol and 5ml 0.1M NaOH)[6]
-
Heat gun or oven
Methodology:
-
Chamber Saturation (Critical for Reproducibility):
-
Prepare the mobile phase: Mix 70 mL of n-Hexane, 30 mL of Ethyl Acetate, and 1 mL of Glacial Acetic Acid.
-
Line the inside of the TLC development chamber with a piece of filter paper.
-
Pour the mobile phase into the chamber to a depth of 0.5 cm.
-
Close the chamber and gently tilt it to saturate the filter paper with the solvent.
-
Allow the chamber to equilibrate for at least 15-20 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, which is crucial for consistent Rf values.[7]
-
-
Plate Preparation and Sample Application:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Mark lanes for your sample(s) and a standard.
-
Prepare a dilute solution of your this compound sample and a standard (approx. 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of each solution to the origin line in its designated lane. Keep spots small and compact to maximize resolution.
-
Ensure the spots are completely dry before development.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Drying and Visualization:
-
Allow the plate to air dry completely in a fume hood to evaporate all mobile phase solvents. This is especially important to remove the acetic acid before chemical staining.
-
Non-Destructive Visualization: View the dried plate under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots against the fluorescent green background of the plate.[8][9] Gently circle the spots with a pencil.
-
Destructive Visualization (Confirmation for Acids): In a fume hood, evenly spray the plate with the Bromocresol Green solution. Acidic compounds will appear as distinct yellow spots on a blue or green background.[6][10] This method provides chemical confirmation of the acidic nature of your spot.
-
-
Data Analysis:
-
Measure the distance from the origin to the center of the spot.
-
Measure the distance from the origin to the solvent front.
-
Calculate the Rf value:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Conclusion and Recommendations
For the routine TLC analysis of this compound on silica gel, a mobile phase of 70:30:1 Hexane / Ethyl Acetate / Glacial Acetic Acid is the most effective starting point. This system balances polarity to achieve an ideal Rf value while incorporating an acidic modifier to ensure sharp, symmetrical spots. Visualization under 254 nm UV light is a rapid and non-destructive primary method, with Bromocresol Green staining serving as an excellent and chemically specific secondary confirmation technique. By following the systematic optimization workflow presented, researchers can efficiently adapt this methodology for related aromatic carboxylic acids, ensuring robust and reproducible results.
References
- 1. organomation.com [organomation.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. esi.utexas.edu [esi.utexas.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. silicycle.com [silicycle.com]
- 6. epfl.ch [epfl.ch]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to 5-Hydroxy-2-iodobenzoic Acid and 5-Chlorosalicylic Acid in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and other advanced materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency, yield, and overall feasibility. This guide provides a comprehensive, data-supported comparison of two functionalized salicylic acid derivatives, 5-Hydroxy-2-iodobenzoic acid and 5-chlorosalicylic acid, in three of the most prevalent coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Executive Summary
The fundamental difference in reactivity between this compound and 5-chlorosalicylic acid in palladium-catalyzed coupling reactions lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond in this compound is significantly weaker and more readily undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling cycles. Consequently, this compound is generally more reactive, often leading to higher yields and requiring milder reaction conditions compared to 5-chlorosalicylic acid. However, the ortho-hydroxy and carboxylic acid functionalities in both molecules can influence catalyst activity, sometimes leading to catalyst inhibition.
Reactivity in Palladium-Catalyzed Coupling Reactions: A Head-to-Head Comparison
The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This established principle dictates that aryl iodides are substantially more reactive than aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Due to the higher reactivity of the C-I bond, this compound is expected to provide higher yields and faster reaction times under comparable conditions than 5-chlorosalicylic acid. While direct comparative data for these two specific molecules is scarce, studies on analogous compounds, such as 5-bromosalicylaldehyde, demonstrate successful coupling with various arylboronic acids, suggesting that 5-chlorosalicylic acid can also participate in these reactions, albeit likely requiring more forcing conditions.[2]
Table 1: Hypothetical Comparison of this compound and 5-Chlorosalicylic Acid in a Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 5-Chlorosalicylic Acid |
| Expected Reactivity | High | Moderate to Low |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Temperature | Room temperature to moderate heat (e.g., 60-80 °C) | Elevated temperatures (e.g., >100 °C) |
| Expected Yield | Good to Excellent | Fair to Good |
| Potential Issues | Potential for catalyst poisoning by the substrate. | Slower reaction rates, potential for side reactions at higher temperatures. |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this reaction.[3] Literature suggests that while aryl iodides are generally good substrates, 2-iodobenzoic acid derivatives can sometimes act as catalyst poisons, which could negatively impact the yield and efficiency of the reaction with this compound.[4] Aryl chlorides, like 5-chlorosalicylic acid, are generally less reactive and often require more specialized and robust catalyst systems to achieve good conversions.[3]
Table 2: Hypothetical Comparison of this compound and 5-Chlorosalicylic Acid in a Heck Reaction with Styrene
| Feature | This compound | 5-Chlorosalicylic Acid |
| Expected Reactivity | High, but with potential for catalyst inhibition | Low |
| Typical Catalyst System | Standard Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Robust catalysts, often with bulky phosphine ligands |
| Typical Temperature | 80-120 °C | >120 °C |
| Expected Yield | Moderate to Good (if catalyst poisoning is mitigated) | Low to Moderate |
| Key Challenge | Overcoming potential catalyst deactivation. | Sluggish reactivity and the need for harsh conditions. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also highly dependent on the nature of the halide, with aryl iodides being the most reactive substrates.[5] Consequently, this compound would be expected to undergo Sonogashira coupling under milder conditions and with higher efficiency than 5-chlorosalicylic acid.
Table 3: Hypothetical Comparison of this compound and 5-Chlorosalicylic Acid in a Sonogashira Coupling with Phenylacetylene
| Feature | This compound | 5-Chlorosalicylic Acid |
| Expected Reactivity | High | Very Low |
| Typical Catalyst System | Pd/Cu co-catalyst system | Requires specialized, highly active catalyst systems |
| Typical Temperature | Room temperature to 60 °C | High temperatures, often with microwave irradiation |
| Expected Yield | Good to Excellent | Generally Poor |
| Reaction Scope | Broad alkyne scope | Limited alkyne scope |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be adapted for this compound and 5-chlorosalicylic acid, keeping in mind the expected differences in reactivity.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[6]
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (if required, e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Heat the mixture in a sealed tube to the required temperature (e.g., 100-140 °C) for the specified duration.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[7]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., Et₃N, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[8]
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. General method for the synthesis of salicylic acids from phenols through palladium-catalyzed silanol-directed C-H carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-2-iodobenzoic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of compounds like 5-Hydroxy-2-iodobenzoic acid is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet recommendations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear suitable personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] In cases where dust may be generated, a NIOSH-approved respirator should be used.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1] Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
General Hygiene: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this chemical is handled.[3] Always wash hands thoroughly after handling the substance.[1][3]
Chemical and Physical Properties
A summary of key data for this compound is provided below.
| Property | Value |
| Chemical Name | 2-Hydroxy-5-iodobenzoic acid |
| CAS Number | 119-30-2 |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol |
| Appearance | Solid, Crystal - Powder (White to Pale Reddish Yellow) |
| Melting Point | 162°C |
Note: Data extracted from safety data sheets for 2-Iodobenzoic Acid and 2-Hydroxy-5-iodobenzoic acid.[3][4]
Experimental Protocol: Disposal of this compound
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, often involving chemical incineration. Do not dispose of this chemical down the drain or in regular solid waste.[4][5]
Materials:
-
Designated hazardous waste container (compatible with the chemical, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.[5]
-
Ensure the container is in good condition and compatible with the chemical to prevent leaks or reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the approximate quantity and concentration of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Follow all institutional and local guidelines for the temporary storage of hazardous waste.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
-
The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[4][6] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-2-iodobenzoic Acid
Essential safety protocols for the handling and disposal of 5-Hydroxy-2-iodobenzoic acid are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4][6] | Prevents skin contact, which can lead to irritation.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used.[4][7] | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[1][4][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[8][9]
-
Ensure Proper Ventilation: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[4]
-
Assemble all Materials: Gather all necessary equipment, including PPE, glassware, and reagents, and place them within the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Before use, inspect all PPE for any signs of damage or degradation. Ensure gloves are of the appropriate material and thickness.[1]
Handling
-
Wear Appropriate PPE: Don the prescribed PPE before handling the chemical.
-
Weighing and Transferring: Carefully weigh and transfer the solid chemical, avoiding the generation of dust.[7] Use appropriate tools such as a spatula or powder funnel.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Conducting Reactions: Keep the fume hood sash at the lowest possible height that allows for comfortable and safe work.[4]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate glassware with a suitable solvent, collecting the rinsate as hazardous waste.[4]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the lab coat or apron, and then eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8][9][10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated, properly labeled hazardous waste container for all solid waste and solutions containing this compound.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.
-
Licensed Disposal Company: All waste must be disposed of through a licensed professional waste disposal service.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| In case of skin contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| If inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
